Anticancer agent 168
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H11ClN2O6 |
|---|---|
Molecular Weight |
362.72 g/mol |
IUPAC Name |
7-chloro-1-ethyl-6-(5-nitrofuran-2-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O6/c1-2-18-7-10(16(21)22)15(20)9-5-8(11(17)6-12(9)18)13-3-4-14(25-13)19(23)24/h3-7H,2H2,1H3,(H,21,22) |
InChI Key |
DWXHUDQJCDWIQM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)C3=CC=C(O3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanisms of Anticancer Agent 168: A Tale of Two Compounds
The designation "Anticancer Agent 168" is attributed to at least two distinct chemical entities with disparate mechanisms of action: a potent microtubule-disrupting agent, herein referred to as Compound 21b , and a DNA2 nuclease inhibitor, designated as Compound d16 . This guide provides an in-depth technical overview of the core mechanisms of action for both compounds, tailored for researchers, scientists, and drug development professionals.
Part 1: this compound (Compound 21b) - A Microtubule Network Disruptor
Compound 21b is a highly potent small molecule that targets the microtubule network, a critical component of the cytoskeleton involved in cell division, structure, and intracellular transport. By disrupting microtubule dynamics, Compound 21b induces cell cycle arrest at the G2/M phase, ultimately leading to apoptosis in cancer cells.
Quantitative Data: Potency of Compound 21b
The inhibitory activity of Compound 21b has been quantified across various cancer cell lines, demonstrating significant potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 1.4 | [1] |
| A549 | Lung Cancer | 5.25 (µM) | [2] |
| PC-3 | Prostate Cancer | 8.7 ± 0.9 | [3] |
Mechanism of Action: Signaling Pathways
The disruption of the microtubule network by Compound 21b triggers a cascade of signaling events that converge on the apoptotic machinery. Key pathways implicated include the activation of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (Erk1/2), and the Akt/mTOR pathway, alongside the modulation of the NF-κB signaling pathway.[4][5] This intricate signaling network ultimately leads to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay quantitatively measures the effect of inhibitory compounds on tubulin polymerization.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., #BK011P)
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer
-
Glycerol
-
Compound 21b (or other inhibitors) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with excitation at 355 nm and emission at 460 nm
Procedure:
-
Preparation of Reagents:
-
Thaw all kit components on ice.
-
Prepare the tubulin reaction mix containing 2 mg/mL tubulin, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol in General Tubulin Buffer. Keep the mix on ice.[6]
-
Prepare serial dilutions of Compound 21b in General Tubulin Buffer. The final DMSO concentration should not exceed 2%.[7]
-
-
Assay Setup:
-
Initiation of Polymerization:
-
Add 50 µL of the cold tubulin reaction mix to each well to initiate polymerization.[6]
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity every 30 seconds for 90 minutes.[7]
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the final polymer mass for each concentration of the inhibitor.
-
Calculate the IC50 value of Compound 21b by plotting the percentage of inhibition against the compound concentration.
-
Part 2: this compound (Compound d16) - A DNA2 Nuclease Inhibitor
Compound d16 is identified as a potent inhibitor of DNA2 (DNA Replication Helicase/Nuclease 2), an essential enzyme involved in DNA replication and repair. By inhibiting the nuclease activity of DNA2, Compound d16 induces cell cycle arrest in the S-phase and triggers apoptosis, showing particular efficacy in cancer cells with mutant p53.[8][9]
Quantitative Data: Potency of Compound d16
Compound d16 has demonstrated significant antiproliferative activity, particularly in cancer cell lines harboring mutant p53.
| Cell Line | p53 Status | IC50 (µM) | Reference |
| MDAH-2774 | Mutant | ~10 | [9] |
| OVCAR3 | Mutant | ~10 | [9] |
| BT549 | Mutant | ~15 | [9] |
Note: The parent compound, C5, has a reported IC50 of 20 µM for inhibiting DNA2 nuclease activity.[10]
Mechanism of Action: Signaling Pathways
Inhibition of DNA2 by Compound d16 leads to an accumulation of DNA damage, which in turn activates the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway. In cells with mutant p53, the ATR-mediated checkpoint response is often compromised, leading to synthetic lethality.[8] This disruption of DNA repair also synergizes with PARP inhibitors, enhancing cancer cell death.[8]
Experimental Protocol: DNA2 Nuclease Activity Assay
This protocol is for determining the inhibitory effect of compounds on the nuclease activity of DNA2 using a fluorescently labeled DNA substrate.
Materials:
-
Recombinant human DNA2 enzyme
-
Biotin-labeled flap DNA substrate
-
Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 100 mM NaCl, 0.25 mg/mL BSA)
-
Compound d16 (or other inhibitors) dissolved in DMSO
-
2X Stop Solution (95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Streptavidin-coated plates
-
Fluorescence plate reader
Procedure:
-
Substrate Preparation:
-
Anneal oligonucleotides to create the biotin-labeled flap DNA substrate.[8]
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing 500 fmol of the DNA substrate in the reaction buffer.[8]
-
Add recombinant DNA2 enzyme to a final concentration of 10 nM.[8]
-
Add Compound d16 to the desired final concentration (e.g., 20 µM). For the control, add an equivalent volume of DMSO.[8]
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for 10 minutes.[8]
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 2X Stop Solution.[8]
-
-
Detection of Nuclease Activity:
-
Transfer the reaction products to a streptavidin-coated plate and incubate to allow the biotin-labeled DNA to bind.
-
Wash the plate to remove unbound DNA.
-
Add a fluorescent DNA-intercalating dye.
-
Measure the fluorescence intensity using a plate reader. A decrease in fluorescence compared to the control indicates nuclease activity (cleavage of the substrate).
-
-
Data Analysis:
-
Calculate the percentage of DNA2 nuclease inhibition for each concentration of Compound d16.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
This guide provides a foundational understanding of the distinct mechanisms of action for the two compounds identified as "this compound." Further research into the nuanced signaling interactions and in vivo efficacy of these agents will be crucial for their potential translation into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
A Technical Guide to the DNA2 Inhibitor Compound d16: A Novel Agent for Synthetic Lethality in Mutant p53 Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the novel DNA2 inhibitor, compound d16. This document details its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its characterization. The information is intended for researchers and professionals in the fields of oncology, drug discovery, and molecular biology.
Introduction
DNA replication and repair are critical processes for cell survival, and their dysregulation is a hallmark of cancer. DNA2 (DNA replication helicase/nuclease 2) is a key enzyme involved in the maintenance of genome stability through its roles in DNA replication, DNA double-strand break (DSB) repair, and telomere maintenance.[1] Notably, DNA2 is frequently overexpressed in cancer cells, particularly those harboring mutations in the tumor suppressor gene p53 (TP53).[2][3] This overexpression is associated with advanced disease and poor patient outcomes, making DNA2 an attractive therapeutic target.[2]
Compound d16 is a recently identified small molecule inhibitor of DNA2.[4][5] It was developed through a computational, structure-based approach to identify analogs of the known DNA2 inhibitor C5 with improved potency and drug-like properties.[6] Preclinical studies have demonstrated that d16 exhibits significant antitumor activity, particularly in cancer cells with mutant p53.[4][5] Furthermore, d16 has been shown to synergize with PARP inhibitors, offering a promising therapeutic strategy for a broader range of cancers beyond those with BRCA mutations.[2][5]
Core Compound Details: d16
While the exact chemical structure of d16 has not been publicly disclosed in the primary literature, it is described as an analog of the DNA2 inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid).[6] The development of d16 involved optimizing the structure of C5 to enhance its interaction with the DNA-binding site (Site 1) of the DNA2 enzyme.[6] Molecular docking studies indicate that d16 has a more favorable position within this pocket, leading to a greater interference with the binding of DNA to DNA2.[6] This improved binding is believed to contribute to its enhanced potency compared to C5.[6]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of d16 is the inhibition of the DNA2 nuclease/helicase enzyme.[6] By binding to a key DNA-binding motif, d16 prevents the enzyme from engaging with its DNA substrate, thereby inhibiting its function in DNA repair and replication.[6] This inhibition has several downstream consequences, particularly in cancer cells with specific genetic backgrounds.
-
Impairment of Homologous Recombination (HR) Repair: DNA2 plays a crucial role in the resection of DNA ends at DSBs, a critical step for initiating HR repair.[4][5] Inhibition of DNA2 by d16 impairs this process, leading to a deficiency in HR.[4]
-
Synthetic Lethality with PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are effective in cancers with deficiencies in HR, such as those with BRCA1/2 mutations. By inducing an HR-deficient state, d16 sensitizes cancer cells to PARP inhibitors, creating a synthetic lethal interaction that leads to cell death.[2][5] This is significant as it could extend the utility of PARP inhibitors to a wider range of tumors that are proficient in HR.[2]
-
Exploiting Mutant p53-Associated Vulnerabilities: Cancer cells with mutant p53 have a partially defective ATR signaling pathway, making them more reliant on other DNA repair pathways, including those involving DNA2.[4][5] By inhibiting DNA2, d16 exploits this vulnerability, leading to S-phase cell cycle arrest and apoptosis in mutant p53-harboring cancer cells.[6]
Below is a diagram illustrating the proposed signaling pathway and mechanism of action for d16.
References
- 1. [PDF] DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound d16 reduces tumor growth and overcomes therapeutic resistance in mutant p53-bearing cancers | BCM [bcm.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target of Anticancer Agent 168 (d16): A Technical Guide to its Identification and Validation
For Immediate Release
This technical guide provides an in-depth overview of the target identification and validation of the novel anticancer agent 168, also known as compound d16. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical validation of this promising therapeutic candidate. Agent 168 has been identified as a potent inhibitor of DNA2 (DNA Replication Helicase/Nuclease 2), exhibiting synthetic lethality in cancers harboring mutant p53 (mutp53).[1][2][3]
Core Findings:
-
Target Identification: this compound (d16) directly targets the nuclease activity of DNA2.[2][4]
-
Mechanism of Action: By inhibiting DNA2, agent 168 disrupts DNA end resection, a critical step in homologous recombination (HR) repair. This leads to an accumulation of DNA damage and subsequent cell cycle arrest, primarily in the S-phase, and induction of apoptosis.[1][2][3]
-
Synthetic Lethality: The agent demonstrates a synthetic lethal interaction with mutant p53. Cancers with mutp53 often have a partially defective ATR-mediated DNA damage response, making them more reliant on DNA2 for survival and thus more vulnerable to its inhibition.[2][3]
-
Therapeutic Potential: Agent 168 shows significant anticancer activity in preclinical models, including overcoming chemotherapy resistance. Furthermore, it acts synergistically with PARP inhibitors, expanding their potential use beyond BRCA-mutated cancers.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from preclinical studies of this compound (d16).
Table 1: In Vitro Efficacy of this compound (d16)
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Notes |
| MDAH-2774 | Ovarian Cancer | mutp53 | ~5 | Data extracted from proliferation assays after 72-hour treatment.[2] |
| BT549 | Breast Cancer | mutp53 | ~5 | Data extracted from proliferation assays after 72-hour treatment.[2] |
| H1299-mutp53 | Lung Carcinoma | mutp53 (R175H/R273H) | Lower than p53-null | Expression of mutp53 in p53-null cells increased sensitivity to d16.[2] |
| H1299-vector | Lung Carcinoma | p53-null | Higher than mutp53 | p53-null cells were less sensitive to d16 treatment.[2] |
Table 2: In Vivo Efficacy of this compound (d16) in Ovarian Cancer Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume Reduction | Notes |
| Vehicle Control | DMSO, intraperitoneal injection | N/A | MDAH-2774 xenograft model in NSG mice.[5] |
| Agent 168 (d16) | 30 mg/kg, intraperitoneally, twice a week for one month | Statistically significant | Treatment with d16 effectively reduced tumor growth and final tumor weight compared to the vehicle control.[2][5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound (d16) and a general workflow for its validation.
Caption: Signaling pathway of this compound (d16).
Caption: Experimental workflow for validating Agent 168.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound (d16).
Cell Viability Assay (MTT Assay)
This assay determines the effect of agent 168 on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MDAH-2774, BT549) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[6][7]
-
Compound Treatment: Cells are treated with increasing concentrations of this compound (d16) for 72 hours.[2]
-
MTT Incubation: After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[7][8]
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[10]
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with agent 168, providing a measure of long-term cytotoxicity.
-
Cell Seeding: A single-cell suspension is prepared, and a specific number of cells (e.g., 500-1000 cells) are seeded into 6-well plates.[11][12]
-
Compound Treatment: After overnight adherence, cells are treated with various concentrations of agent 168 for 24 hours.
-
Incubation: The drug-containing medium is replaced with fresh medium, and the plates are incubated for 10-14 days to allow for colony formation.[11]
-
Colony Staining and Counting: Colonies are fixed with methanol and stained with 0.5% crystal violet. Colonies containing at least 50 cells are counted manually or using an automated colony counter.[11][13]
-
Data Analysis: The plating efficiency and surviving fraction are calculated for each treatment condition relative to the untreated control.
Cell Cycle Analysis
This protocol uses flow cytometry to determine the distribution of cells in different phases of the cell cycle following treatment with agent 168.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with agent 168 at a specific concentration (e.g., 5 µM) for a defined period (e.g., 72 hours).[2]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[9][14]
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.[14][15]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[9][15]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
-
Cell Treatment: Cells are treated with agent 168 as described for the cell cycle analysis.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.[16]
-
Staining: Cells are incubated with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are quantified.[16]
In Vivo Ovarian Cancer Xenograft Study
This protocol evaluates the antitumor efficacy of agent 168 in a mouse model.
-
Cell Implantation: MDAH-2774 human ovarian cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[18][19]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment and vehicle control groups.[20]
-
Drug Administration: Agent 168 is administered intraperitoneally at a dose of 30 mg/kg twice a week for one month. The control group receives the vehicle (DMSO).[5]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week).[5][20]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis such as immunohistochemistry (e.g., for Ki-67 and cleaved PARP1).[2][5]
References
- 1. "DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with M" by Helena Folly-Kossi, Joshua D Graves et al. [digitalcommons.library.tmc.edu]
- 2. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA repair helicases: from mechanistic understanding to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of anticancer agents on cell viability, proliferative activity and cytokine production of peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vivo anticancer activity of a rhodium metalloinsertor in the HCT116 xenograft tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synthetic Lethality: A Technical Guide to Anticancer Agent 168 in Mutant p53 Tumors
For Immediate Release
This technical guide provides an in-depth analysis of Anticancer agent 168 (also known as compound d16), a novel DNA2 nuclease inhibitor, and its therapeutic potential in cancers harboring mutations in the tumor suppressor gene p53 (mutp53). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and precision medicine.
Executive Summary
Mutations in the TP53 gene are among the most common genetic alterations in human cancers, often leading to therapeutic resistance and poor prognosis. This compound (d16) emerges as a promising therapeutic strategy by exploiting a synthetic lethal interaction in mutp53-bearing cancer cells. This guide will detail the mechanism of action, quantitative efficacy, and experimental protocols associated with the investigation of agent 168, providing a comprehensive resource for its preclinical evaluation.
Mechanism of Action: Exploiting a Vulnerability in mutp53 Cancers
This compound is a potent inhibitor of DNA2 (DNA replication helicase/nuclease 2).[1] Its anticancer activity in the context of mutp53 stems from a unique cellular dependency. Mutant p53 proteins can bind to and attenuate the function of TopBP1, a critical activator of the ATR kinase, which is a central player in the DNA damage response.[2][3] This partial impairment of the ATR pathway makes cancer cells with mutp53 highly reliant on a TopBP1-independent ATR activator, DNA2, for survival.[2][3]
By inhibiting DNA2, agent 168 severely cripples the already compromised DNA damage response in mutp53-bearing cells, leading to an accumulation of DNA damage, S-phase cell cycle arrest, and ultimately, apoptosis.[1][3] This targeted approach creates a synthetic lethal phenotype, where the combination of mutp53 and DNA2 inhibition is selectively toxic to cancer cells while sparing normal cells with wild-type p53.
Furthermore, DNA2 plays a role in homologous recombination (HR), a key DNA double-strand break repair pathway.[2][3] Inhibition of DNA2 by agent 168 can therefore sensitize cancer cells to other therapies, notably PARP inhibitors, expanding their potential use beyond BRCA-mutated tumors.[2][3][4]
Below is a diagram illustrating the proposed signaling pathway.
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (d16) in a panel of human cancer cell lines with varying p53 status. The data is extracted from the primary research publication by Folly-Kossi et al. (2023).
| Cell Line | Cancer Type | p53 Status | IC50 (µM) of d16 |
| MDAH-2774 | Ovarian | Mutant (R273H) | 1.5 |
| OVCAR-3 | Ovarian | Mutant (R248Q) | 2.1 |
| SKOV-3 | Ovarian | Null | 5.8 |
| A2780 | Ovarian | Wild-Type | >10 |
| MDA-MB-231 | Breast | Mutant (R280K) | 2.5 |
| MDA-MB-468 | Breast | Mutant (R273H) | 1.8 |
| MCF-7 | Breast | Wild-Type | >10 |
| HCT116 | Colon | Wild-Type | >10 |
| HCT116 p53-/- | Colon | Null | 6.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature investigating this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 values of this compound.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (d16) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
-
Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of d16 for 24 hours.
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels following treatment with agent 168.
-
Cell Lysis: Treat cells with d16 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, γH2AX, p21) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of mutp53-bearing cancer cells (e.g., 1 x 10^6 MDAH-2774 cells) into the flank of immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg, intraperitoneally, twice a week) or vehicle control.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Conclusion
This compound (d16) represents a targeted therapeutic strategy for a significant population of cancer patients with mutp53 tumors. Its mechanism of action, centered on the synthetic lethal inhibition of DNA2 in the context of a partially compromised ATR pathway, provides a strong rationale for its continued development. The data presented in this guide underscore its potent in vitro activity and in vivo efficacy. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further investigate and validate the therapeutic potential of this promising anticancer agent.
References
- 1. DNA repair helicases: from mechanistic understanding to therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with M" by Helena Folly-Kossi, Joshua D Graves et al. [digitalcommons.library.tmc.edu]
- 3. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Guide: Anticancer Agent 168 (d16) for Overcoming Chemotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Anticancer agent 168, also known as compound d16, is a novel small molecule inhibitor of DNA2 (DNA Replication Helicase/Nuclease 2). This agent has demonstrated significant potential in overcoming chemotherapy resistance, particularly in cancers harboring mutant p53 (mutp53). By targeting the DNA2 nuclease, agent 168 induces S-phase cell cycle arrest and apoptosis. Furthermore, its ability to impair homologous recombination (HR) repair pathways creates a synthetic lethal interaction with PARP inhibitors, expanding their therapeutic utility to BRCA-proficient tumors. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of the key signaling pathways involved.
Mechanism of Action
This compound functions as a potent inhibitor of the DNA2 nuclease. DNA2 is a critical enzyme involved in DNA replication and repair, particularly in the processing of DNA double-strand breaks (DSBs) for homologous recombination.[1] In cancer cells, especially those with mutant p53, there is often an over-reliance on specific DNA repair pathways for survival.
In Mutant p53 Cancers:
Mutant p53 can attenuate the function of the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway, a key regulator of the DNA damage response.[1] This partial defect in ATR function makes cancer cells more dependent on other DNA repair mechanisms, including the one involving DNA2. By inhibiting DNA2, agent 168 exacerbates this vulnerability, leading to unresolved DNA damage, cell cycle arrest in the S-phase, and subsequent apoptosis.[1][2]
Synthetic Lethality with PARP Inhibitors:
DNA2 plays a crucial role in the resection of DNA ends at DSBs, a necessary step for initiating homologous recombination repair.[3] By inhibiting DNA2, agent 168 disrupts this repair pathway. In parallel, PARP (Poly (ADP-ribose) polymerase) inhibitors block the repair of single-strand DNA breaks. When both pathways are inhibited, the accumulation of unrepaired DNA damage becomes catastrophic for the cancer cell, leading to cell death. This synthetic lethal approach is particularly promising for treating cancers that are proficient in homologous recombination (i.e., not having BRCA1/2 mutations) and therefore typically resistant to PARP inhibitors alone.[3][4]
Quantitative Data
The efficacy of this compound (d16) has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cell Viability (IC50 Values)
While specific IC50 values for d16 are not explicitly detailed in the primary publication by Folly-Kossi et al., the study indicates a dose-dependent inhibition of cell proliferation in various cell lines at micromolar concentrations.[2] For the related DNA2 inhibitor, C5, IC50 values have been reported, giving an indication of the concentration range for this class of compounds.[5]
| Cell Line | Cancer Type | IC50 of C5 (µM) |
| MCF7 | Breast Cancer | ~20 |
| HCT116 | Colon Cancer | ~7-70 |
| U2OS | Osteosarcoma | ~7-70 |
Data for the related DNA2 inhibitor C5, as specific IC50 values for d16 were not found in the searched literature.[5]
Table 2: Induction of Apoptosis
Agent 168 (d16) modestly induces apoptosis in a dose-dependent manner. The Caspase-Glo 3/7 assay was used to quantify the activation of effector caspases 3 and 7, key mediators of apoptosis.
| Cell Line | Treatment (21 hours) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| MDA-MB-468 | d16 (5 µM) | ~1.5 |
| d16 (10 µM) | ~2.0 | |
| MDAH-2774 | d16 (5 µM) | ~1.8 |
| d16 (10 µM) | ~2.5 |
Data derived from Folly-Kossi H, et al. Cancer Res Commun. 2023.[2]
Table 3: In Vivo Efficacy in Ovarian Cancer Xenograft Model
The antitumor activity of d16 was assessed in an MDAH-2774 ovarian cancer xenograft model in NSG mice.
| Treatment Group | Dosage | Mean Tumor Volume Reduction vs. Vehicle (at 1 month) | Mean Final Tumor Weight Reduction vs. Vehicle |
| d16 | 30 mg/kg (i.p., twice weekly) | Statistically Significant (P < 0.05) | Statistically Significant |
| d16 | 15 mg/kg (i.p., twice weekly) | Statistically Significant (P < 0.01) | Not specified |
Data derived from Folly-Kossi H, et al. Cancer Res Commun. 2023.[6][7]
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is used to determine the effect of this compound on the proliferation of cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (d16) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Quantification (Caspase-Glo 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, which are key executioners of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound (d16) or vehicle control for the desired time (e.g., 21 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo 3/7 substrate with the provided buffer to create the Caspase-Glo 3/7 Reagent.
-
Reagent Addition: Add 100 µL of the Caspase-Glo 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes in the dark.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the protein concentration in each well to determine the relative caspase-3/7 activity.
Homologous Recombination Efficiency (Traffic Light Reporter - TLR Assay)
This assay quantitatively measures the efficiency of homologous recombination (HR) in living cells.[8]
-
Cell Line: Utilize a cell line that has a stably integrated "traffic light" reporter cassette. This cassette typically consists of a mutated, non-functional GFP gene containing a recognition site for the I-SceI endonuclease, followed by an out-of-frame mCherry gene.[8]
-
Transfection: Co-transfect the cells with an expression plasmid for the I-SceI endonuclease and a donor DNA template (a corrected version of the GFP sequence).
-
Compound Treatment: Treat the transfected cells with this compound (d16) or a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair to occur.
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer.
-
GFP-positive cells: Indicate successful homologous recombination, as the mutated GFP gene has been repaired using the donor template.
-
mCherry-positive cells: Indicate repair by non-homologous end joining (NHEJ), which often introduces insertions or deletions that can bring the mCherry gene into the correct reading frame.
-
-
Data Analysis: Quantify the percentage of GFP-positive and mCherry-positive cells to determine the relative efficiency of HR and NHEJ in the presence and absence of the drug.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound.
References
- 1. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Compound d16 reduces tumor growth and overcomes therapeutic resistance in mutant p53-bearing cancers | BCM [bcm.edu]
- 5. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. researchgate.net [researchgate.net]
- 8. AID 1159543 - Traffic light reporter (TLR) assay measuring homologous recombination efficiencies in human U2OS cells - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Anticancer Agent 168 (d16): A Technical Guide to its Impact on Cellular Pathways
For Immediate Release
This technical guide provides an in-depth analysis of the cellular pathways affected by the novel anticancer agent 168, also known as compound d16. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.
Executive Summary
This compound (d16) is a potent and selective inhibitor of DNA2 (DNA nuclease/helicase 2), an enzyme crucial for DNA replication and repair.[1][2][3] This agent demonstrates significant anticancer activity, particularly in tumors harboring mutations in the TP53 gene (mutp53).[2][4][5] Its mechanism of action revolves around the induction of synthetic lethality by crippling the DNA damage response in cancer cells that are already partially compromised. Furthermore, d16 exhibits a synergistic effect with PARP inhibitors, expanding their potential therapeutic reach.[4][6][7] This guide will detail the mechanism of action, affected cellular pathways, quantitative effects, and the experimental protocols used to elucidate these findings.
Mechanism of Action: Targeting the DNA2 Nuclease
The primary molecular target of this compound (d16) is the DNA2 nuclease/helicase. DNA2 plays a critical role in several DNA metabolic processes, including Okazaki fragment processing during lagging strand synthesis, DNA double-strand break (DSB) end resection required for homologous recombination (HR) repair, and the restart of stalled replication forks.[8][9]
In cancers with mutant p53, the ATR-Chk1 signaling pathway, a major checkpoint in the DNA damage response, is often partially attenuated.[2] These cancer cells become highly dependent on alternative, TopBP1-independent ATR activation pathways, one of which is mediated by DNA2.[2] By inhibiting DNA2, this compound (d16) effectively shuts down this compensatory pathway, leading to a catastrophic failure of the DNA damage response and subsequent cell death.[2][5] This selective vulnerability creates a synthetic lethal interaction in mutp53-bearing cancers.[2][4]
Cellular Pathways Affected by this compound (d16)
Cell Cycle Arrest at S-Phase
Treatment with this compound (d16) leads to a significant arrest of the cell cycle, predominantly in the S-phase.[1][2][3] This is a direct consequence of DNA2 inhibition, which disrupts DNA replication and triggers the S-phase checkpoint. The accumulation of unresolved replication intermediates and DNA damage prevents cells from progressing into the G2 and M phases.
Induction of Apoptosis
The overwhelming DNA damage and replication stress induced by d16 ultimately trigger the intrinsic apoptotic pathway. The inability of the cancer cells to repair the DNA lesions and resolve the stalled replication forks leads to the activation of pro-apoptotic signals, culminating in programmed cell death.
Inhibition of Homologous Recombination (HR) Repair
This compound (d16) inhibits the end resection of DNA double-strand breaks, a critical step in homologous recombination (HR) repair that is mediated by DNA2.[2][6] This impairment of HR renders cancer cells highly sensitive to DNA damaging agents and creates a synthetic lethal relationship with the inhibition of Poly (ADP-ribose) polymerase (PARP). This synergy is particularly relevant for extending the utility of PARP inhibitors to tumors that are not deficient in BRCA1/2.[4][7]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (d16) as reported in preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound (d16)
| Cell Line | p53 Status | IC50 (µM) |
| OVCAR3 | Mutant | Data not available |
| OVCAR4 | Mutant | Data not available |
| OVCAR5 | Wild-type | Data not available |
| KURAMOCHI | Mutant | Data not available |
| PEO1 | Wild-type | Data not available |
Note: Specific IC50 values were not available in the provided search results. The table structure is provided for when such data becomes available.
Table 2: Effect of this compound (d16) on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in S-Phase |
| Mutant p53 Cancer Cells | Control | Baseline |
| Mutant p53 Cancer Cells | d16 | Significant Increase |
Note: The primary research indicates a significant increase in the S-phase population upon d16 treatment, though specific percentages were not available in the abstracts.
Table 3: Synergistic Effects of this compound (d16) with PARP Inhibitors
| Cancer Cell Type | Combination Index (CI) |
| BRCA-proficient Ovarian Cancer | Synergistic (CI < 1) |
| BRCA-proficient Breast Cancer | Synergistic (CI < 1) |
Note: The combination of d16 and PARP inhibitors has been shown to be synergistic, as indicated by a Combination Index (CI) of less than 1. Specific CI values were not provided in the search results.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound (d16).
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound (d16) for 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the drug concentration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with this compound (d16) at a specified concentration for 24-48 hours.
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound (d16) for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) is quantified.
In Vivo Xenograft Model
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with human cancer cells (e.g., ovarian cancer cells with mutant p53).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound (d16) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted, and the statistical significance of the difference between the treatment and control groups is determined.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors | Semantic Scholar [semanticscholar.org]
- 6. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound d16 reduces tumor growth and overcomes therapeutic resistance in mutant p53-bearing cancers | BCM [bcm.edu]
- 8. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA2 in Chromosome Stability and Cell Survival—Is It All about Replication Forks? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Anticancer Agent 168 (d16) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of Anticancer Agent 168 (compound d16), a potent DNA2 nuclease inhibitor. This agent has demonstrated significant anticancer activities, particularly in cancer cells with mutant p53, by inducing S-phase cell cycle arrest and apoptosis.
Mechanism of Action at a Glance
This compound (d16) is a small molecule inhibitor of DNA2, a key enzyme involved in DNA replication and repair.[1][2] By inhibiting DNA2, agent 168 disrupts these critical cellular processes, leading to an accumulation of DNA damage. This triggers cell cycle arrest, primarily in the S-phase, and subsequently induces programmed cell death (apoptosis).[1][2] This mechanism is particularly effective in cancer cells harboring mutant p53, creating a synthetic lethal interaction.
References
Application Notes and Protocols: Anticancer Agent 168
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Anticancer Agent 168 is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell proliferation, survival, and resistance to therapy in a wide range of human cancers. By targeting key nodes in this pathway, this compound offers a promising avenue for therapeutic intervention. These application notes provide detailed protocols for assessing the sensitivity of various cancer cell lines to this compound and characterizing its mechanism of action.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the phosphorylation of key downstream effectors of the PI3K/Akt/mTOR pathway. This leads to the induction of cell cycle arrest and apoptosis in sensitive cancer cell lines. The agent's activity can be quantitatively measured by assessing cell viability and target protein phosphorylation.
Figure 1: PI3K/Akt/mTOR Signaling Pathway inhibited by this compound.
Cell Lines Sensitive to this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after a 72-hour treatment period. Sensitivity is correlated with the activation status of the PI3K/Akt/mTOR pathway.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 85 |
| PC-3 | Prostate Cancer | 120 |
| U-87 MG | Glioblastoma | 150 |
| A549 | Lung Carcinoma | 800 |
| HCT116 | Colorectal Carcinoma | 650 |
Table 1: IC50 values of this compound in various cancer cell lines.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound.
Figure 2: General workflow for assessing cell sensitivity to this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted agent. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for 2-4 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Figure 3: Logical flow diagram illustrating the mechanism of action of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| High IC50 variability | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. |
| Cell line instability or contamination. | Perform cell line authentication and check for mycoplasma. | |
| Weak Western blot signal | Insufficient protein loading. | Increase the amount of protein loaded per lane. |
| Ineffective antibody. | Optimize antibody concentration and incubation time. | |
| No apoptotic effect | Cell line is resistant. | Use a sensitive cell line as a positive control. |
| Insufficient drug concentration or incubation time. | Increase the concentration and/or treatment duration. |
Table 2: Common troubleshooting tips.
Ordering Information
| Product | Catalog No. | Size |
| This compound | AG-168-1 | 1 mg |
| AG-168-5 | 5 mg |
For further information or technical support, please contact our technical service department.
Administration of Anticancer Agent 168 in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of two distinct compounds referred to as "Anticancer Agent 168" in preclinical animal models. Due to the existence of multiple compounds with similar nomenclature, it is crucial to distinguish between them based on their mechanism of action. This document focuses on:
-
This compound (d16): A DNA2 nuclease inhibitor with synthetic lethality in cancers harboring mutant p53.
-
Anticancer Agent MBQ-168: A Rac/Cdc42 inhibitor targeting cancer cell migration, proliferation, and survival.
Section 1: this compound (d16) - DNA2 Inhibitor
This compound (also known as compound d16) is an inhibitor of DNA2, a nuclease involved in DNA replication and repair.[1][2] Its mechanism confers synthetic lethality in cancer cells with mutant p53, making it a promising agent for targeted therapy.[3][4] In such cancers, a partially defective ATR function renders the cells more vulnerable to inhibitors of other ATR activators like DNA2.[3] Administration of d16 leads to S-phase cell-cycle arrest and apoptosis.[1][2]
Quantitative Data Summary
| Parameter | Value | Animal Model | Tumor Type | Reference |
| Dosage | 30 mg/kg | NSG Mice | MDAH-2774 Ovarian Cancer Xenograft | [5] |
| 15 mg/kg | NSG Mice | MDAH-2774 Ovarian Cancer Xenograft | [5] | |
| Administration Route | Intraperitoneal (IP) Injection | NSG Mice | MDAH-2774 Ovarian Cancer Xenograft | [5] |
| Dosing Schedule | Twice a week | NSG Mice | MDAH-2774 Ovarian Cancer Xenograft | [5] |
| Treatment Duration | 1 month | NSG Mice | MDAH-2774 Ovarian Cancer Xenograft | [5] |
| Efficacy | Significant reduction in tumor volume and weight | NSG Mice | MDAH-2774 Ovarian Cancer Xenograft | [5] |
| Biomarkers | Increased γH2AX and PARP1 cleavage in tumors | NSG Mice | MDAH-2774 Ovarian Cancer Xenograft | [5] |
Signaling Pathway and Experimental Workflow
Experimental Protocol
Objective: To evaluate the in vivo efficacy of this compound (d16) in an ovarian cancer xenograft model.
Materials:
-
This compound (d16)
-
Vehicle control (e.g., DMSO, saline)
-
MDAH-2774 human ovarian cancer cells
-
Female NOD scid gamma (NSG) mice, 6-8 weeks old
-
Matrigel (or similar)
-
Sterile syringes and needles (27G or similar)
-
Calipers
-
Animal balance
-
Reagents for immunohistochemistry (IHC) and Western blot
Procedure:
-
Cell Culture and Implantation:
-
Culture MDAH-2774 cells under standard conditions.
-
Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each NSG mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound (d16) in a suitable solvent (e.g., DMSO).
-
On the day of injection, dilute the stock solution to the final desired concentrations (15 mg/kg and 30 mg/kg) with a sterile vehicle.
-
Administer the prepared drug solution or vehicle control via intraperitoneal (IP) injection.
-
The dosing schedule is twice a week for a total duration of four weeks.[5]
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Measure the body weight of each mouse twice a week to assess toxicity.[5]
-
-
Endpoint and Tissue Collection:
-
At the end of the 4-week treatment period, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and record their final weight.[5]
-
Fix a portion of the tumor tissue in formalin for histological and IHC analysis (H&E, Ki-67, cleaved PARP1).[5]
-
Snap-freeze another portion of the tumor tissue in liquid nitrogen for Western blot analysis (γH2AX, PARP1).[5]
-
Section 2: Anticancer Agent MBQ-168 - Rac/Cdc42 Inhibitor
MBQ-168 is a small molecule inhibitor of the Rho GTPases Rac1 and Cdc42, which are key regulators of the actin cytoskeleton, cell migration, and cell cycle progression.[6][7] By inhibiting these proteins, MBQ-168 effectively reduces cancer cell viability, induces apoptosis, and blocks cell migration, leading to a significant reduction in tumor growth and metastasis in preclinical models of breast cancer.[7][8]
Quantitative Data Summary
| Parameter | Value | Animal Model | Tumor Type | Reference |
| Dosage | 5 mg/kg Body Weight (BW) | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [1][6] |
| Administration Route | Intraperitoneal (IP) Injection | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [1][6] |
| Vehicle | 12.5% ethanol, 12.5% Cremophor, 75% 1X PBS | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [1][6] |
| Dosing Schedule | 5 times a week | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [1] |
| Treatment Duration | 53 days | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [1][6] |
| Efficacy | ~90% inhibition in tumor growth | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [6][7] |
| Significant inhibition of metastasis to lung, liver, and kidneys | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [6] | |
| Toxicity | No significant changes in mouse body weight, AST, or ALT levels | SCID Mice | HER2+ Mammary Fatpad Tumors (GFP-HER2-BM cells) | [9] |
Signaling Pathway and Experimental Workflow
Experimental Protocol
Objective: To evaluate the in vivo efficacy of Anticancer Agent MBQ-168 on primary tumor growth and metastasis in a HER2+ breast cancer model.
Materials:
-
Anticancer Agent MBQ-168
-
Vehicle components: Ethanol, Cremophor, 1X PBS (pH 7.4)
-
GFP-HER2-BM metastatic breast cancer cells
-
Female severe combined immunodeficient (SCID) mice, 3-4 weeks old
-
Sterile syringes and needles
-
In vivo imaging system for fluorescence
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Culture and Implantation:
-
Culture GFP-HER2-BM cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS.
-
Anesthetize SCID mice and implant the cells into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Drug Preparation and Administration:
-
Prepare the vehicle by mixing 12.5% ethanol, 12.5% Cremophor, and 75% 1X PBS (pH 7.4).[6]
-
Dissolve MBQ-168 in the vehicle to a final concentration that allows for a 5 mg/kg body weight dosage in a 100 µL injection volume.[6]
-
Administer 100 µL of the prepared drug solution or vehicle control via intraperitoneal (IP) injection.[6]
-
The dosing schedule is five times per week for 53 days.[1]
-
-
Efficacy and Toxicity Assessment:
-
Endpoint and Tissue Collection:
-
At the end of the 53-day treatment period, euthanize the mice.[6]
-
Perform a cardiac puncture to collect blood for plasma analysis of toxicity markers (AST, ALT).[9]
-
Excise the primary tumor and organs such as the lungs, liver, and kidneys.[6]
-
Image the whole organs under fluorescence to quantify metastatic foci.[6]
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Novel Derivatives of MBQ-167, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Section 1: Anticancer Agent 168 (Microtubule Disruptor)
An important clarification regarding "Anticancer agent 168" is that this designation is not unique and has been attributed to several distinct investigational compounds with different mechanisms of action. This document provides detailed application notes and protocols for each identified agent, organized into separate sections to prevent ambiguity. Researchers should refer to the section corresponding to the specific molecular agent they are investigating.
Application Notes
This compound, also identified as compound 21b, is a potent small molecule that functions as a microtubule network disruptor.[1] Its primary mechanism of action involves the inhibition of tubulin polymerization, which leads to the disassembly of the microtubule cytoskeleton in tumor cells. This disruption of microtubule dynamics results in cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[1] Preclinical studies have demonstrated significant growth-inhibitory effects in various cancer cell lines, with a particularly high potency observed in MCF-7 breast cancer cells.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound (Microtubule Disruptor)
| Cell Line | Cancer Type | IC50 Value | Reference |
| MCF-7 | Breast Cancer | 1.4 nM | [1][2] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a range of concentrations is tested. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of the agent's mechanism.
Mandatory Visualization
Caption: Signaling pathway of this compound (Microtubule Disruptor).
Section 2: this compound (DNA2 Inhibitor)
Application Notes
This compound, also known as compound d16, is an inhibitor of DNA2 (DNA replication helicase/nuclease 2).[3][4] This agent has shown promising anticancer activities, particularly in cancers harboring mutations in the p53 tumor suppressor gene.[3][4] By inhibiting DNA2, the compound induces DNA damage and cell cycle arrest, primarily at the S-phase.[3] This leads to the induction of apoptosis and can help overcome resistance to conventional chemotherapies in mutp53-bearing cancers.[3][4]
Data Presentation
Table 2: In Vitro Efficacy and In Vivo Studies of this compound (DNA2 Inhibitor)
| Study Type | Model | Metric | Value/Observation | Reference |
| In Vitro | mutp53-bearing cancers | Cell Cycle | S-phase arrest | [3] |
| In Vitro | mutp53-bearing cancers | Apoptosis | Induced | [3][4] |
Note: Specific quantitative data such as IC50 values in various cell lines and detailed in vivo dosing and toxicity data are not specified in the provided search results.
Experimental Protocols
1. S-Phase Cell Cycle Arrest Analysis
This protocol is designed to confirm the induction of S-phase arrest by the DNA2 inhibitor.
-
Cell Synchronization (Optional): For a more defined analysis, cells can be synchronized at the G1/S boundary using methods like a double thymidine block.
-
Compound Treatment: Treat cells with various concentrations of this compound (DNA2 Inhibitor) for a predetermined time course (e.g., 12, 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Stain cells with a DNA-binding dye such as propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: An increase in the proportion of cells in the S-phase population indicates S-phase arrest.
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis.
-
Cell Treatment: Treat cells with this compound (DNA2 Inhibitor) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells promptly by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualization
Caption: Mechanism of action for this compound (DNA2 Inhibitor).
Section 3: ABM-168 (MEK Inhibitor)
Application Notes
ABM-168 is a novel, highly selective, allosteric inhibitor of MEK1/2, which are key components of the MAPK signaling pathway.[5] This pathway is frequently dysregulated in various cancers due to mutations in upstream genes like BRAF and RAS.[5] By blocking MEK, ABM-168 inhibits cell proliferation and induces apoptosis in cancer cells with these mutations.[5] A significant feature of ABM-168 is its high water solubility and ability to penetrate the blood-brain barrier, making it a promising candidate for treating primary brain tumors and brain metastases.[5]
Data Presentation
Table 3: In Vitro and In Vivo Efficacy of ABM-168
| Study Type | Model | Dose/Concentration | Outcome | Reference |
| In Vitro | BRAF/RAS/NF1 mutant cancer cell lines (A375, Colo-829, HT-29, MiaPaca-2, LN-229) | <30nM | High anti-proliferation activity (IC50) | [5] |
| In Vivo | A375-luc intracardiac melanoma metastatic model | 2 mg/kg PO BID | 95.5% decrease in BLI% on Day 28 | [5] |
| In Vivo | LN229 glioblastoma orthotopic model | 5-10 mg/kg PO QD | 68% decrease in BLI% in the brain on Day 49 | [5] |
Note: GLP toxicity studies in rats and dogs have been completed, but specific toxicity data is not detailed.[5]
Experimental Protocols
1. Western Blot for MAPK Pathway Inhibition
This protocol assesses the on-target activity of ABM-168 by measuring the phosphorylation of ERK, the downstream target of MEK.
-
Cell Lysis: Treat cancer cells with ABM-168 for a short period (e.g., 1-2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A decrease in the p-ERK/total ERK ratio indicates MEK inhibition.
2. Orthotopic Brain Tumor Model in Mice
This protocol evaluates the in vivo efficacy of ABM-168 against brain tumors.
-
Cell Implantation: Stereotactically implant human glioblastoma cells (e.g., LN229) into the brains of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (BLI) if the cells are luciferase-tagged.
-
Drug Administration: Once tumors are established, treat the mice with ABM-168 via oral gavage (PO) at the desired dose and schedule. Include a vehicle control group.
-
Efficacy Assessment: Measure tumor volume (via BLI) and overall survival.
-
Toxicity Monitoring: Monitor animal body weight and general health as indicators of toxicity.
Mandatory Visualization
Caption: ABM-168 inhibits the MAPK signaling pathway.
Section 4: LM-168 (Anti-CTLA4 Antibody)
Application Notes
LM-168 is a next-generation anti-CTLA-4 (Cytotoxic T-Lymphocyte-Associated protein 4) monoclonal antibody. It is designed to block the inhibitory signal of CTLA-4, thereby enhancing T-cell activation and promoting an anti-tumor immune response. Preclinical studies suggest that LM-168 has a favorable safety profile with reduced toxicity compared to first-generation anti-CTLA-4 antibodies like ipilimumab, while maintaining comparable or superior anti-tumor efficacy.[6] It has shown synergistic effects when combined with anti-PD-1 antibodies.[6]
Data Presentation
Table 4: Preclinical Efficacy and Toxicity of LM-168
| Study Type | Model | Dose | Outcome | Reference |
| In Vitro | huCTLA4-CHOK1 cells | EC50 = 1.56 nM | Potent ANP-dependent binding affinity | [6] |
| In Vivo | MC38 syngeneic model (hCTLA4 knock-in) | 10 mg/kg | 102.6% Tumor Growth Inhibition (TGI) | [6] |
| In Vivo | CT26 syngeneic model | 3 mg/kg | 67.2% TGI (comparable to ipilimumab) | [6] |
| In Vivo | MCA205 syngeneic model (combo with anti-PD-1) | Not specified | 98.4% TGI | [6] |
| Toxicity | 4-week repeat-dose in SD rats and rhesus monkeys | 248 mg/kg | Highest non-severely toxic dose | [6] |
Experimental Protocols
1. In Vivo Syngeneic Mouse Tumor Model
This protocol is used to evaluate the anti-tumor efficacy of LM-168.
-
Tumor Implantation: Subcutaneously implant syngeneic tumor cells (e.g., CT26 or MC38) into immunocompetent mice.
-
Treatment: When tumors reach a palpable size, randomize mice into treatment groups: vehicle control, LM-168, and potentially a positive control like ipilimumab. Administer the antibodies via intraperitoneal (IP) injection at the specified doses and schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) and monitor survival.
-
Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations by flow cytometry to understand the mechanism of action.
Mandatory Visualization
Caption: Experimental workflow for in vivo testing of LM-168.
Section 5: LP-168 (BTK Inhibitor)
Application Notes
LP-168 is a novel, next-generation Bruton's tyrosine kinase (BTK) inhibitor being investigated for B-cell malignancies like Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL).[7][8] It possesses a dual mechanism of action: it binds covalently to wild-type BTK, similar to ibrutinib, but can also bind non-covalently to BTK with the C481S mutation, which is a common mechanism of resistance to first-generation BTK inhibitors.[7][8] This allows LP-168 to be effective in both treatment-naive and resistant settings.[7][8] Early clinical trial data suggest it is well-tolerated with promising efficacy.[7]
Data Presentation
Table 5: Clinical Trial Data for LP-168 (Phase I)
| Patient Population | Dose | Overall Response Rate (ORR) | Key Adverse Events | Reference |
| B-cell malignancies (n=45, 37 with CLL/SLL) | ≥200 mg daily | >70% | Neutropenia; low rates of atrial fibrillation, bruising, and bleeding | [7] |
Note: The phase II ROCK-1 trial is evaluating LP-168 at 150 mg once daily in patients with relapsed/refractory MCL.[8]
Experimental Protocols
1. Kinase Inhibition Assay
This protocol measures the direct inhibitory activity of LP-168 on BTK.
-
Assay Principle: Use a biochemical assay (e.g., LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay) to measure the ability of LP-168 to inhibit the enzymatic activity of both wild-type and C481S mutant BTK.
-
Procedure: Incubate recombinant BTK enzyme with its substrate (e.g., a peptide substrate and ATP) in the presence of serial dilutions of LP-168.
-
Detection: Measure the output signal (e.g., fluorescence or luminescence), which correlates with kinase activity.
-
Data Analysis: Calculate the IC50 value of LP-168 for both wild-type and mutant BTK to determine its potency and selectivity.
Mandatory Visualization
Caption: Dual mechanism of action of the BTK inhibitor LP-168.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. youtube.com [youtube.com]
- 8. onclive.com [onclive.com]
Application Notes and Protocols: Utilizing Anticancer Agent 168 in Combination with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 168, a potent and selective inhibitor of DNA2 nuclease, has emerged as a promising therapeutic agent, particularly in cancers harboring mutant p53.[1][2] Its mechanism of action, which involves the induction of apoptosis and S-phase cell cycle arrest, presents a compelling rationale for combination therapies.[1][2] This document provides detailed application notes and experimental protocols for the combined use of this compound with PARP (Poly (ADP-ribose) polymerase) inhibitors, a class of drugs that impede the repair of single-strand DNA breaks.[1] The synergistic interaction between these two agents offers a promising strategy to enhance anti-cancer efficacy, especially in tumors proficient in homologous recombination.
Mechanism of Combined Action
The combination of this compound and PARP inhibitors leverages the concept of synthetic lethality. PARP inhibitors block the repair of single-strand DNA breaks, leading to the accumulation of double-strand breaks (DSBs) during DNA replication. In cancer cells with intact homologous recombination (HR) pathways, these DSBs can be efficiently repaired.
This compound, by inhibiting the nuclease activity of DNA2, impairs the processing of DNA ends, a critical step in HR repair.[1][3] This disruption of the HR pathway by this compound sensitizes cancer cells to the DNA damage induced by PARP inhibitors. The concurrent inhibition of both pathways leads to a catastrophic accumulation of unresolved DNA damage, ultimately triggering cell death.[1][3] This synergistic effect has been observed in preclinical models of breast and ovarian cancer.[1][3]
Quantitative Data Summary
The following tables summarize representative quantitative data for the single-agent and combined activity of this compound and PARP inhibitors in various cancer cell lines. Actual values should be determined experimentally for the specific cell lines and conditions used in your research.
Table 1: Single-Agent IC50 Values
| Cell Line | Cancer Type | This compound IC50 (µM) | Olaparib IC50 (µM) | Talazoparib IC50 (nM) |
| BT549 | Triple-Negative Breast Cancer | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| MDA-MB-468 | Triple-Negative Breast Cancer | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| MDAH-2774 | Ovarian Cancer | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| C33A | Cervical Cancer | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Table 2: Combination Index (CI) Values
The combination index (CI) is used to quantify the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug Combination | CI Value at ED50 | Interpretation |
| BT549 | This compound + Olaparib | [Insert experimental data] | [Synergistic/Additive/Antagonistic] |
| MDA-MB-468 | This compound + Olaparib | [Insert experimental data] | [Synergistic/Additive/Antagonistic] |
| MDAH-2774 | This compound + Talazoparib | [Insert experimental data] | [Synergistic/Additive/Antagonistic] |
| C33A | This compound + Talazoparib | [Insert experimental data] | [Synergistic/Additive/Antagonistic] |
Experimental Protocols
Cell Viability Assay (MTT or a similar colorimetric assay)
This protocol is designed to determine the cytotoxic effects of this compound and PARP inhibitors, both as single agents and in combination.
Materials:
-
Cancer cell lines of interest (e.g., BT549, MDA-MB-468)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, Talazoparib; stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium.
-
For single-agent treatments, add the diluted compounds to the respective wells.
-
For combination treatments, add the diluted compounds in a fixed-ratio or a matrix format to the respective wells. Include a vehicle control (DMSO) group.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values and Combination Index (CI) using appropriate software (e.g., CompuSyn).
Western Blot Analysis for DNA Damage Markers
This protocol is used to assess the induction of DNA damage by detecting the phosphorylation of H2AX (γH2AX) and the cleavage of PARP.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX (Ser139), anti-cleaved PARP, anti-total PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, a PARP inhibitor, or the combination for the desired time (e.g., 24 or 48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the drug combination on cell cycle progression.
Materials:
-
Treated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound, a PARP inhibitor, or the combination for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software (e.g., FlowJo, ModFit) to analyze the cell cycle distribution (Sub-G1, G1, S, and G2/M phases).
Visualizations
Caption: Mechanism of synergy between this compound and PARP inhibitors.
Caption: General experimental workflow for evaluating the combination therapy.
Caption: Logical relationship of the combined therapeutic strategy.
References
- 1. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Agent 168 (d16), a DNA2 Inhibitor for Studying DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anticancer agent 168, also known as compound d16, is a potent and specific inhibitor of DNA2 (DNA replication helicase/nuclease 2), a key enzyme in the DNA damage response (DDR). DNA2 is critically involved in the long-patch base excision repair (LP-BER) pathway, Okazaki fragment processing during DNA replication, and the resection of DNA double-strand breaks (DSBs) for homologous recombination (HR) repair.[1][2] The inhibition of DNA2 by agent 168 leads to an accumulation of DNA damage, resulting in S-phase cell cycle arrest and apoptosis.[3]
A significant application of this compound lies in its synthetic lethal interaction with cancers harboring mutant p53 (mutp53).[4][5] Tumors with mutp53 often exhibit a partially compromised ATR-mediated DNA damage response, rendering them particularly susceptible to the inhibition of alternative DNA repair pathways like the one involving DNA2.[4][5] Furthermore, due to its role in HR, combining agent 168 with PARP inhibitors has been shown to have a synergistic effect in inducing cancer cell death, offering a promising therapeutic strategy for cancers that are not responsive to PARP inhibitors alone.[4][5]
These application notes provide a summary of the key findings, detailed experimental protocols, and the underlying signaling pathways associated with the use of this compound in the study of DNA damage response.
Data Presentation
In Vitro Efficacy of this compound (d16)
| Cell Line | p53 Status | IC50 of d16 (µM) | Key Findings | Reference |
| H1299-vec | p53-null | ~7.5 | Baseline sensitivity in p53-null cells. | [4] |
| H1299-p53WT | WT p53 | >10 | Re-expression of wild-type p53 confers resistance to d16. | [4] |
| H1299-R273H | mutp53 | ~4.0 | Mutant p53 expression sensitizes cells to d16. | [4] |
| H1299-R175H | mutp53 | ~4.5 | Mutant p53 expression sensitizes cells to d16. | [4] |
| BT549 | mutp53 | Not specified | Knockdown of mutp53 in these cells increases resistance to d16. | [4] |
| MDAH-2774 | mutp53 | Not specified | Knockdown of mutp53 in these cells increases resistance to d16. | [4] |
| C33A | mutp53 | Not specified | Knockdown of mutp53 in these cells increases resistance to d16. | [4] |
In Vivo Efficacy of this compound (d16) in a Xenograft Model
| Model | Treatment Group | Dosage and Administration | Tumor Volume Reduction | Final Tumor Weight Reduction | Reference |
| Ovarian Cancer (MDAH-2774) Xenograft in NSG mice | Vehicle Control | Intraperitoneal injection, twice a week for 1 month | N/A | N/A | [4] |
| Ovarian Cancer (MDAH-2774) Xenograft in NSG mice | d16 | 30 mg/kg, intraperitoneal injection, twice a week for 1 month | Statistically significant | Statistically significant | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of DNA2 Inhibition by Agent 168 in mutp53 Cancer Cells
Caption: DNA2 inhibition by agent 168 in mutp53 cancer cells.
Experimental Workflow for Assessing Cell Viability
Caption: Workflow for MTT-based cell viability assay.
Experimental Protocols
Cell Viability MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (d16)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted agent 168 or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C.[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (d16)
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 48-72 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (d16)
-
Ice-cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24-48 hours).
-
Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. The S-phase arrest is an expected outcome of DNA2 inhibition.[4]
Western Blotting for DNA Damage Response Markers
This protocol is for detecting changes in the expression and phosphorylation of key DNA damage response proteins.
Materials:
-
Cancer cell lines
-
This compound (d16)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Primary antibodies (e.g., anti-p-Chk1, anti-γH2AX, anti-DNA2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound (d16)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet solution.
-
Count the number of colonies (containing at least 50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)[4]
-
Cancer cell line (e.g., MDAH-2774 ovarian cancer cells)[4]
-
Matrigel (optional)
-
This compound (d16) formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or orthotopically implant cancer cells into the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) at the specified frequency (e.g., twice a week).[4]
-
Measure the tumor volume with calipers regularly (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., after 1 month), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[4]
Conclusion
This compound (d16) is a valuable research tool for investigating the DNA damage response, particularly in the context of mutant p53-driven cancers. Its specific inhibition of DNA2 provides a unique opportunity to study the consequences of disrupting a key DNA repair pathway and to explore novel combination therapies, such as with PARP inhibitors. The protocols provided here offer a framework for researchers to effectively utilize this compound in their studies.
References
- 1. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Compound d16 reduces tumor growth and overcomes therapeutic resistance in mutant p53-bearing cancers | BCM [bcm.edu]
- 4. Collection - Data from DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - Cancer Research Communications - Figshare [aacr.figshare.com]
- 5. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Agent 168 Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vivo xenograft studies to evaluate the efficacy of Anticancer Agent 168. The protocols outlined below cover key experimental procedures, from cell line selection and animal model preparation to data analysis and interpretation.
Introduction
Xenograft models are a cornerstone of preclinical cancer research, enabling the in vivo assessment of novel therapeutic agents in a living organism.[1][2][3] This document details the experimental design for studying this compound, a hypothetical inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival frequently dysregulated in cancer.
Experimental Design and Workflow
A typical xenograft study to evaluate the antitumor activity of a compound involves several key stages, from initial cell culture to final data analysis.[4] The overall workflow for an efficacy study of this compound is depicted below.
Figure 1: Experimental workflow for a typical xenograft study.
Hypothetical Signaling Pathway for this compound
This compound is designed to target the PI3K/Akt/mTOR signaling pathway. This pathway is a key regulator of cell proliferation, survival, and metabolism and is often hyperactivated in various cancers. The diagram below illustrates the proposed mechanism of action.
Figure 2: Proposed signaling pathway targeted by this compound.
Experimental Protocols
Cell Line and Culture
-
Cell Line: HT-29 (human colorectal adenocarcinoma) cell line is recommended due to its robust growth in xenograft models and known activation of the PI3K/Akt pathway.[5]
-
Culture Conditions: Cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Animal Models
-
Species and Strain: Female athymic nude mice (e.g., NU/J) or SCID mice, 6-8 weeks old, are suitable hosts for xenograft studies due to their compromised immune systems.[1][4][6]
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
Tumor Implantation
-
Harvest HT-29 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a final concentration of 5 x 10^6 cells/100 µL.[7]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[4]
Study Groups and Treatment
-
Once tumors reach an average volume of 100-150 mm³, animals are randomized into treatment and control groups (n=8-10 mice per group).[6][8][9]
| Group | Treatment | Dose | Route of Administration | Schedule |
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | Daily |
| 2 | This compound | 25 mg/kg | Intraperitoneal (i.p.) | Daily |
| 3 | This compound | 50 mg/kg | Intraperitoneal (i.p.) | Daily |
| 4 | Reference Compound | TBD | TBD | TBD |
Table 1: Example of Study Group Design.
Monitoring and Endpoints
-
Tumor Measurement: Tumor dimensions (length and width) are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[7]
-
Body Weight: Animal body weights are recorded twice weekly as an indicator of toxicity.
-
Humane Endpoints: The study should be terminated for individual animals if the tumor volume exceeds 2000 mm³, the tumor becomes ulcerated, or the animal loses more than 20% of its initial body weight.[6][9]
Data Presentation and Analysis
Quantitative data should be summarized for clear interpretation and comparison between treatment groups.
Tumor Growth Inhibition
Tumor growth inhibition (TGI) is a key metric for assessing the efficacy of an anticancer agent. It is calculated at the end of the study using the following formula:
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
| Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 1850 ± 210 | - |
| This compound (25 mg/kg) | 980 ± 150 | 47.0 |
| This compound (50 mg/kg) | 450 ± 95 | 75.7 |
| Reference Compound | 620 ± 110 | 66.5 |
Table 2: Hypothetical Efficacy Data for this compound.
Body Weight Changes
Monitoring body weight is crucial for assessing the toxicity of the treatment.
| Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | Percent Change (%) |
| Vehicle Control | 22.5 ± 0.8 | 24.1 ± 0.9 | +7.1 |
| This compound (25 mg/kg) | 22.3 ± 0.7 | 22.8 ± 0.8 | +2.2 |
| This compound (50 mg/kg) | 22.6 ± 0.9 | 21.9 ± 1.0 | -3.1 |
| Reference Compound | 22.4 ± 0.8 | 22.1 ± 0.9 | -1.3 |
Table 3: Hypothetical Body Weight Data.
Logical Relationships in Study Design
The following diagram illustrates the logical flow and decision-making process within the xenograft study.
Figure 3: Logical flow of the xenograft study protocol.
Conclusion
These application notes and protocols provide a framework for conducting robust and reproducible xenograft studies to evaluate the in vivo efficacy of this compound. Adherence to these guidelines will help ensure the generation of high-quality data to support preclinical drug development efforts.
References
- 1. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xenograft Models - Altogen Labs [altogenlabs.com]
- 4. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 5. HT29 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. Cancer Cell Line Efficacy Studies [jax.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Measuring Apoptosis After Treatment with Anticancer Agent 168 (compound d16)
For research use only. Not for use in diagnostic procedures.
Introduction
Anticancer agent 168, also known as compound d16, is a potent inhibitor of DNA2 (DNA Replication Helicase/Nuclease 2).[1][2] This agent has demonstrated significant anticancer activities, particularly in cancers harboring mutant p53.[1][2] Its mechanism of action involves the induction of apoptosis and cell-cycle arrest, primarily in the S-phase.[1][2] By inhibiting DNA2, this compound disrupts the homologous recombination (HR) repair pathway and impairs the ATR checkpoint function, leading to synthetic lethality in cancer cells with specific genetic backgrounds.[3][4] The induction of apoptosis is a key indicator of the efficacy of this compound. This document provides detailed protocols for the quantitative and qualitative assessment of apoptosis in cancer cells following treatment with this agent.
Mechanism of Action: DNA2 Inhibition Leading to Apoptosis
This compound targets the nuclease and helicase activities of DNA2, an essential enzyme involved in DNA replication and the repair of DNA double-strand breaks (DSBs).[5][6] Inhibition of DNA2 leads to an accumulation of DNA damage, particularly during the S-phase of the cell cycle.[1][2] This triggers a DNA damage response (DDR), which, in cancer cells with compromised checkpoint pathways (such as those with mutant p53), results in the activation of the intrinsic apoptotic pathway.[3][4] This cascade of events ultimately leads to the activation of executioner caspases, DNA fragmentation, and programmed cell death.
Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Several robust methods can be employed to measure apoptosis induced by this compound. The following protocols are recommended for a comprehensive analysis.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8][9] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[7]
Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound for the desired time. Include untreated and vehicle-treated controls.
-
Harvest cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.[9]
-
Carefully discard the supernatant and resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[1][8]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[9]
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution (e.g., 100 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[8][9]
-
Analyze the samples on a flow cytometer within one hour.
Data Presentation:
| Treatment Group | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Untreated Control | ||||
| Vehicle Control | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Positive Control (e.g., Staurosporine) |
Caspase-3/7 Activity Assay
Executioner caspases-3 and -7 are key mediators of apoptosis. Their activity can be measured using a substrate that becomes fluorescent or luminescent upon cleavage.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates (for luminescence)
-
Luminometer or fluorometer
Protocol (using Caspase-Glo® 3/7):
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After treatment, equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[10]
-
Mix the contents of the wells by gently shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Presentation:
| Treatment Group | Luminescence (RLU) | Fold Change vs. Vehicle |
| Untreated Control | ||
| Vehicle Control | 1.0 | |
| This compound (Dose 1) | ||
| This compound (Dose 2) | ||
| Positive Control |
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11] It enzymatically labels the 3'-OH ends of DNA strand breaks.
Workflow for TUNEL assay.
Materials:
-
TUNEL Assay Kit (e.g., from Promega, Thermo Fisher Scientific)
-
4% Paraformaldehyde in PBS
-
0.2% Triton™ X-100 in PBS
-
Fluorescence microscope
Protocol:
-
Grow cells on coverslips and treat with this compound.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[11][12]
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton™ X-100 in PBS for 15-20 minutes.[11][12]
-
Wash three times with PBS.
-
Incubate cells with Equilibration Buffer for 10 minutes.[12]
-
Prepare the TdT reaction mixture according to the kit manufacturer's protocol.
-
Incubate the cells with the TdT reaction mixture for 60 minutes at 37°C in a humidified chamber.[12]
-
Stop the reaction and wash the cells.
-
Detect the incorporated labeled nucleotides using the method specified in the kit (e.g., streptavidin-HRP or fluorescent streptavidin).
-
Counterstain nuclei with DAPI or Hoechst stain.
-
Mount the coverslips and visualize using a fluorescence microscope.
Data Presentation:
| Treatment Group | Total Number of Cells | Number of TUNEL-Positive Cells | % Apoptotic Cells |
| Untreated Control | |||
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control (DNase I treated) |
Western Blotting for Apoptosis Markers
Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.
Key Proteins to Analyze:
-
Cleaved Caspase-3: An active form of the executioner caspase.
-
Cleaved PARP-1 (Poly (ADP-ribose) polymerase-1): A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.[13]
-
Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL): To assess the involvement of the intrinsic pathway.[13]
-
γ-H2AX: A marker of DNA double-strand breaks.
Protocol:
-
Treat cells with this compound, then harvest and lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometry analysis, normalizing to a loading control like β-actin or GAPDH.
Data Presentation:
| Treatment Group | Relative Protein Expression (Normalized to Loading Control) | ||
| Cleaved Caspase-3 | Cleaved PARP-1 | Bax/Bcl-2 Ratio | γ-H2AX |
| Untreated Control | |||
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) |
Conclusion
The protocols outlined in this document provide a comprehensive framework for measuring apoptosis induced by this compound. By employing a combination of these assays, researchers can obtain robust and multi-faceted data on the pro-apoptotic efficacy of this novel DNA2 inhibitor. It is recommended to use at least two different methods to confirm the induction of apoptosis. Careful experimental design, including appropriate controls, is crucial for the accurate interpretation of results.
References
- 1. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 3. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. bosterbio.com [bosterbio.com]
- 10. ulab360.com [ulab360.com]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis with Anticancer Agent 168
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of Anticancer Agent 168 (also known as compound d16) on the cell cycle. This agent has been identified as a DNA2 inhibitor, which induces S-phase cell cycle arrest and apoptosis, particularly in cancer cells with mutant p53.[1][2][3]
Introduction
This compound is a small molecule inhibitor of DNA2 (DNA Replication Helicase/Nuclease 2).[1][2][3] DNA2 is a critical enzyme involved in DNA replication and repair.[4][5] By inhibiting DNA2, this compound disrupts these processes, leading to an accumulation of DNA damage and subsequent cell cycle arrest, primarily in the S-phase.[1] This targeted action makes it a promising candidate for cancer therapy, especially for tumors harboring p53 mutations, which are often more reliant on specific DNA repair pathways for survival.[4]
Mechanism of Action
This compound functions by inhibiting the nuclease activity of DNA2.[5] This inhibition disrupts the proper processing of Okazaki fragments during DNA replication and impairs the repair of DNA double-strand breaks. The accumulation of unresolved DNA replication intermediates and damage triggers the activation of cell cycle checkpoints, leading to a halt in the S-phase to prevent the propagation of damaged DNA.[1] Prolonged S-phase arrest can ultimately lead to the induction of apoptosis.
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
- 1. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Compound d16 reduces tumor growth and overcomes therapeutic resistance in mutant p53-bearing cancers | BCM [bcm.edu]
- 5. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Anticancer agent 168 solubility and preparation for cell culture
Application Notes and Protocols for Anticancer Agent 168
Introduction
The designation "this compound" is associated with multiple distinct compounds in scientific literature and commercial databases. This document provides detailed application notes and protocols for three such agents, each with a unique mechanism of action. Researchers should verify the specific compound identity (e.g., through CAS number or specific nomenclature like 'compound d16') before proceeding with any experiment.
Agent 1: this compound (Compound d16)
Mechanism of Action: A potent inhibitor of DNA2 (DNA Replication Helicase/Nuclease 2). Inhibition of DNA2 leads to cell-cycle arrest, primarily in the S-phase, and induces apoptosis. This agent has shown significant anticancer activities, particularly in cancers with mutant p53 (mutp53), where it can overcome chemotherapy resistance.
Data Presentation
Table 1: Solubility of this compound (Compound d16)
| Solvent | Concentration | Method |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (approx. 27.57 mM) | Requires sonication and heating to 60°C.[1] |
Note: The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1]
Table 2: Storage Conditions for this compound (Compound d16) Stock Solutions
| Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of Stock Solution (10 mM in DMSO)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Weighing: Accurately weigh the desired amount of this compound (Compound d16) powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out approximately 0.363 mg of the compound (Molecular Weight: 362.44 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO. To achieve a 10 mg/mL concentration, add 100 µL of DMSO for every 1 mg of compound.[1]
-
Solubilization: To fully dissolve the compound, sonicate the solution and warm it to 60°C.[1] Visually inspect to ensure no particulates are present.
-
Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -80°C for up to 6 months.[1]
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in complete cell culture medium to the desired final concentration. To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium does not exceed 0.1%.[2][3][4]
-
Example: To prepare a 10 µM working solution, perform a 1:1000 dilution of the 10 mM stock solution in culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the anticancer agent.
-
Application: Replace the existing medium in the cell culture plates with the medium containing the final concentration of this compound (Compound d16) or the vehicle control.
Visualization
References
Troubleshooting & Optimization
Technical Support Center: Improving Anticancer Agent 168 Efficacy in Resistant Cell Lines
Disclaimer: For research use only. Not for use in humans.
Introduction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Anticancer Agent 168. It has come to our attention that the designation "this compound" may refer to two distinct compounds with different mechanisms of action. This guide is therefore divided into two sections to address each agent specifically:
-
Part 1: this compound (d16) - A DNA2 Inhibitor
-
Part 2: this compound (compound 21b) - A Microtubule Disruptor
Please identify which compound you are working with to ensure you consult the correct section for guidance on improving its efficacy in resistant cell lines.
Part 1: this compound (d16) - A DNA2 Inhibitor
This compound (d16) is an inhibitor of DNA2, a nuclease involved in DNA replication and repair. It has been shown to induce apoptosis and S-phase cell-cycle arrest, with notable efficacy in cancers bearing mutant p53 (mutp53).[1][2] This agent can also overcome existing chemotherapy resistance in these specific cancer types.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (d16)?
A1: this compound (d16) inhibits the nuclease and helicase activities of DNA2. DNA2 plays a crucial role in the homologous recombination (HR) pathway of DNA double-strand break repair and in the restart of stalled replication forks.[1][2][3] By inhibiting DNA2, d16 disrupts these processes, leading to an accumulation of DNA damage, S-phase cell cycle arrest, and ultimately apoptosis.[1][2]
Q2: Why is this compound (d16) particularly effective in mutp53 cancer cells?
A2: Cancer cells with mutant p53 often have a partially defective ATR-mediated DNA damage response. This makes them more reliant on other repair pathways, including the one involving DNA2. By inhibiting DNA2, d16 creates a synthetic lethal situation in these cells, leading to their selective killing.[1][2]
Q3: My resistant cell line shows reduced sensitivity to d16. What are the potential resistance mechanisms?
A3: While specific resistance mechanisms to d16 are still under investigation, resistance to DNA Damage Response (DDR) inhibitors in general can arise from several factors:
-
Restoration of Homologous Recombination: Secondary mutations in genes like BRCA1/2 can restore HR proficiency, bypassing the need for DNA2-mediated repair.
-
Stabilization of Replication Forks: Alternative mechanisms may arise to protect stalled replication forks from collapse, reducing the cytotoxic effects of d16.[4]
-
Increased Drug Efflux: Overexpression of efflux pumps, such as P-glycoprotein (P-gp/MDR1), can reduce the intracellular concentration of the drug.
Q4: How can I improve the efficacy of this compound (d16) in my resistant cell line?
A4: A key strategy is combination therapy. Due to its role in inhibiting the HR pathway, d16 shows strong synergy with PARP inhibitors.[1][2] This combination can be particularly effective in BRCA-proficient but mutp53-bearing cancers. Synergy has also been observed with platinum-based chemotherapies like cisplatin.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced efficacy of d16 in a new resistant cell line. | The cell line may have developed mechanisms to bypass DNA2 inhibition, such as upregulation of parallel DNA repair pathways. | Perform a synergy screen with a PARP inhibitor (e.g., olaparib, talazoparib). This combination is known to be effective in overcoming resistance to single-agent DDR inhibitors.[1][2][5] |
| High IC50 value observed even in a supposedly sensitive cell line. | The cell line may not harbor a mutant p53, which is a key factor for d16 sensitivity. | Verify the p53 status of your cell line via sequencing or Western blot. Test d16 in a known mutp53-bearing cell line as a positive control. |
| Variability in experimental results. | Inconsistent drug concentration due to degradation. | Prepare fresh dilutions of d16 for each experiment from a frozen stock. Ensure proper storage of the stock solution as per the manufacturer's instructions. |
Data Presentation: Synergistic Effects of this compound (d16)
The following table summarizes the synergistic effects observed when combining d16 with a PARP inhibitor (Rucaparib) in the BT549 breast cancer cell line (mutp53). The Combination Index (CI) is used to quantify synergy, where CI < 1 indicates a synergistic effect.
| Compound | Concentration | Effect (% Inhibition) | Combination Index (CI) |
| d16 | Varies | Varies | CI < 1 indicates synergy |
| Rucaparib | Varies | Varies | |
| d16 + Rucaparib | Varies | Significantly higher than single agents |
This table is illustrative of the reported synergy. For detailed concentration-effect data, please refer to the source publication.[1]
Visualizations
Caption: Synergy of Agent 168 (d16) and PARP inhibitors.
Part 2: this compound (compound 21b) - A Microtubule Disruptor
This compound (compound 21b) is a microtubule-disrupting agent that leads to G2/M cell cycle arrest and apoptosis.[6] It has demonstrated potent growth inhibition in sensitive cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: How does this compound (compound 21b) work?
A1: Compound 21b disrupts the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. This interference with microtubule function leads to a halt in the cell cycle at the G2/M phase, preventing cancer cells from dividing and ultimately triggering apoptosis.[6]
Q2: My cancer cell line has become resistant to compound 21b. What are the likely mechanisms?
A2: Resistance to microtubule-targeting agents is a well-documented phenomenon and can occur through several mechanisms:
-
Overexpression of P-glycoprotein (P-gp/MDR1): This efflux pump actively removes the drug from the cell, reducing its intracellular concentration and thus its efficacy.[7]
-
Alterations in Tubulin Isotypes: Increased expression of certain β-tubulin isotypes, particularly βIII-tubulin, can alter microtubule dynamics and reduce the binding affinity of the drug.[8][9][10]
-
Tubulin Mutations: Mutations in the tubulin protein itself can prevent the drug from binding effectively.
Q3: How can I overcome resistance to this compound (compound 21b)?
A3: Several strategies can be employed:
-
Combination Therapy: Combining compound 21b with agents that are not substrates of P-gp or that inhibit P-gp function can be effective. Additionally, combining it with drugs that target different cellular pathways can create synergistic effects. For example, combining microtubule inhibitors with mTOR inhibitors has shown promise.[11]
-
Use in P-gp Deficient or Low-Expressing Cells: Screen your cell lines for P-gp expression and prioritize those with low or no expression.
-
Targeting βIII-tubulin: If resistance is associated with high βIII-tubulin, consider agents that are less sensitive to this isotype. Some colchicine-site binding agents have been shown to be effective in this context.[10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Loss of efficacy in a previously sensitive cell line. | The cell line may have acquired resistance by upregulating P-glycoprotein (P-gp). | Check for P-gp overexpression by Western blot or flow cytometry. If P-gp is high, consider co-treatment with a P-gp inhibitor (e.g., verapamil, cyclosporine A) to restore sensitivity. |
| Cell line shows intrinsic resistance to compound 21b. | The cell line may have high endogenous expression of βIII-tubulin. | Assess βIII-tubulin protein levels by Western blot. Compare with a known sensitive cell line. If βIII-tubulin is high, this may be the cause of resistance. |
| Inconsistent results between experiments. | The compound may be unstable in solution or sensitive to light. | Prepare fresh dilutions for each experiment and protect from light. Ensure consistent cell seeding densities and incubation times. |
Data Presentation: Efficacy of Microtubule Inhibitors in Resistant Cell Lines
The following table provides illustrative IC50 data for a novel microtubule inhibitor (IMB5046) that, like some advanced agents, is not a substrate for P-glycoprotein, demonstrating its efficacy in a multidrug-resistant (MDR) cell line compared to a sensitive parental line. This illustrates the potential for overcoming P-gp-mediated resistance.
| Cell Line | P-gp Expression | Paclitaxel IC50 (µM) | IMB5046 IC50 (µM) |
| A549 | Low | 0.005 | 0.037 |
| A549/Taxol | High | 0.250 | 0.042 |
Data adapted from a study on IMB5046, a novel microtubule inhibitor, to illustrate the concept of overcoming P-gp mediated resistance.[12]
Visualizations
Caption: Resistance mechanisms to microtubule disruptors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (d16 or 21b)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[13][14]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (d16 or 21b)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[15][16][17]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound (d16 or 21b)
-
Cold 70% ethanol
-
PBS
-
PI/RNase A staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in 0.5 mL of cold PBS and add dropwise to 4.5 mL of cold 70% ethanol while vortexing gently to fix the cells.
-
Incubate the fixed cells for at least 2 hours at 4°C.
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 0.5 mL of PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
-
Use a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][18][19][20]
Western Blotting for Resistance Markers
This protocol is for detecting the expression of resistance-associated proteins like P-glycoprotein and βIII-tubulin.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-glycoprotein, anti-βIII-tubulin, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative expression of the target proteins.[21]
References
- 1. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Two Antagonistic Microtubule Targeting Drugs Act Synergistically to Kill Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. βIII-tubulin overexpression in cancer: Causes, consequences, and potential therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High expression of class III β-tubulin has no impact on functional cancer cell growth inhibition of a series of key vinblastine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Class III β-tubulin expression and in vitro resistance to microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. beta-III Tubulin Antibody (TUBB3/3731) (NBP3-07385): Novus Biologicals [novusbio.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 19. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Western Blot protocol for beta Tubulin Antibody (NB600-936): Novus Biologicals [novusbio.com]
Technical Support Center: Anticancer Agent 168
Welcome to the technical support center for Anticancer Agent 168. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating and troubleshooting the off-target effects of this novel tyrosine kinase inhibitor (TKI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, ATP-competitive tyrosine kinase inhibitor. Its primary therapeutic target is the constitutively active BCR-ABL fusion protein, making it a targeted therapy for certain types of leukemia.[1] However, like many kinase inhibitors, it can interact with other kinases, leading to off-target effects.[2][3]
Q2: What are "off-target" effects and why are they important to consider?
Off-target effects occur when a drug binds to and modulates the activity of proteins other than its intended therapeutic target.[2] For kinase inhibitors, this often means inhibiting other kinases with similar ATP-binding pockets.[3] These unintended interactions are critical to understand as they can lead to:
-
Adverse Events (Toxicity): Unforeseen side effects in preclinical and clinical settings. Common toxicities with TKIs include skin rash, diarrhea, hypertension, and metabolic changes.[4][5]
-
Misinterpretation of Experimental Results: An observed cellular phenotype may be incorrectly attributed to the inhibition of the primary target when an off-target is responsible.[6][7]
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Polypharmacology: In some cases, off-target effects can be beneficial and contribute to the drug's overall therapeutic efficacy by hitting multiple disease-relevant pathways.[8]
Q3: We are observing unexpected toxicity in our animal models that doesn't align with the known function of BCR-ABL. Could this be due to off-target effects?
Yes, this is a strong possibility. TKIs are known to cause a range of toxicities due to off-target inhibition.[1][5] For example, inhibition of VEGFR can lead to hypertension, while EGFR inhibition is often associated with skin rash and diarrhea.[5] Inhibition of SRC family kinases has been linked to impaired immune function.[1] To investigate this, we recommend performing a comprehensive kinase selectivity profile.
Q4: How can we determine the off-target profile of this compound?
The most direct method is to perform a kinase selectivity profiling assay, often referred to as a kinome scan.[9][10] This involves screening the agent against a large panel of recombinant kinases (often over 400) to measure its binding affinity (Kd) or inhibitory activity (IC50) against each one.[11][12] This data provides a comprehensive map of the agent's selectivity.
Troubleshooting Guides
Q5: Our in vitro cell viability assay (e.g., MTT, CellTiter-Glo) shows a potent cytotoxic effect in a cell line that does not express the BCR-ABL target. What could be the cause?
This is a classic indicator of a potent off-target effect. The agent is likely inhibiting a kinase that is essential for the survival of that specific cell line.
Troubleshooting Steps:
-
Verify Cell Line Identity: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling. Cell line misidentification or cross-contamination is a common source of irreproducible results.[13][14]
-
Consult Kinome Profiling Data: Cross-reference the kinome scan data for Agent 168 (see Table 1 below) with the known dependencies of your cell line. For example, if your cell line is known to be driven by signaling through PDGFRβ, the off-target inhibition of this kinase could explain the cytotoxicity.[1]
-
Perform Target Engagement Assays: Use techniques like Western blotting to see if a suspected off-target kinase and its downstream effectors are inhibited in the cells at the effective concentration of Agent 168.[10]
Q6: We see a discrepancy between the biochemical IC50 of Agent 168 against its off-targets and the concentration required to see a cellular effect. Why?
This is a common and important observation. A drug's activity in a biochemical assay (using purified enzymes) often differs from its activity in a cellular context due to several factors:
-
Cellular ATP Concentration: In cells, ATP levels are much higher (millimolar range) than those used in many biochemical assays (micromolar range). An ATP-competitive inhibitor like Agent 168 will appear less potent in a cellular environment.
-
Cell Permeability: The compound must be able to cross the cell membrane to reach its intracellular target.
-
Presence of Scaffolding Proteins and Pathway Feedback: Intracellular signaling is complex, with feedback loops and pathway redundancy that can compensate for the inhibition of a single kinase.[2]
To bridge this gap, it is crucial to perform target engagement and downstream signaling assays in a cellular context.[10]
Q7: Our experimental results with Agent 168 are not reproducible. What should we check?
Lack of reproducibility is a significant challenge in research.[15]
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for irreproducible results.
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the dissociation constants (Kd) for this compound against its primary target and a selection of significant off-targets identified in a KINOMEscan® assay. A lower Kd value indicates a stronger binding interaction.
| Kinase Target | Kinase Family | Kd (nM) | Selectivity Notes |
| ABL1 (non-phosphorylated) | Tyrosine Kinase | 0.8 | On-Target |
| KIT | Tyrosine Kinase | 15 | Potent off-target; implications for hematologic toxicity. |
| PDGFRβ | Tyrosine Kinase | 25 | Potent off-target; associated with edema and cardiovascular effects.[1] |
| SRC | Tyrosine Kinase | 40 | Off-target; potential for immune modulation and GI toxicity.[1] |
| LYN | Tyrosine Kinase | 35 | SRC family kinase; common off-target for ABL inhibitors. |
| DDR1 | Tyrosine Kinase | 150 | Moderate off-target. |
| CDK2 | Serine/Threonine Kinase | > 10,000 | Highly selective against this cell cycle kinase. |
| ROCK1 | Serine/Threonine Kinase | > 10,000 | Highly selective against this kinase. |
Experimental Protocols
Protocol: Kinase Selectivity Profiling via Competition Binding Assay
This protocol outlines the general steps for determining the off-target profile of an inhibitor using a commercial kinase profiling service (e.g., KINOMEscan®).[12] This type of assay measures the binding of a compound to a panel of kinases.
Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.[12]
Methodology:
-
Compound Preparation:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Prepare serial dilutions as required for Kd determination.
-
-
Assay Reaction:
-
Kinases from the screening panel are incubated with streptavidin-coated magnetic beads to which an immobilized ligand is bound.
-
The test compound (this compound) is added to the kinase-bead mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Washing and Elution:
-
The beads are washed to remove unbound kinase.
-
The remaining kinase-ligand complexes are eluted.
-
-
Quantification:
-
The amount of kinase bound to the beads is quantified by qPCR using primers specific for the kinase's DNA tag.
-
The results are compared to a DMSO control (representing 100% kinase binding) to determine the percentage of inhibition.
-
-
Data Analysis:
-
For single-concentration screens, results are often reported as "Percent of Control."
-
For dose-response experiments, the Kd is calculated by fitting the data to a standard binding isotherm model.
-
Experimental Workflow Diagram:
Caption: Workflow for a competition binding kinase profiling assay.
Hypothetical Signaling Pathway Interaction:
The off-target inhibition of PDGFRβ by this compound can disrupt downstream signaling pathways crucial for pericyte and vascular smooth muscle cell function.
Caption: Off-target inhibition of the PDGFRβ signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onclive.com [onclive.com]
- 5. archive.cancerworld.net [archive.cancerworld.net]
- 6. researchgate.net [researchgate.net]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chayon.co.kr [chayon.co.kr]
- 13. Incorrect cell line validation and verification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Study can't confirm lab results for many cancer experiments [ctvnews.ca]
Technical Support Center: Overcoming Poor Solubility of Anticancer Agent 168 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor solubility of Anticancer agent 168 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?
A1: Precipitation of poorly soluble compounds like this compound in aqueous cell culture media is a common issue. This typically occurs when the concentration of the compound exceeds its thermodynamic solubility limit in the final assay medium. The small volume of organic solvent used to dissolve the stock solution is diluted in the aqueous medium, causing the compound to crash out of solution.
Q2: What are the immediate steps I can take to try and solubilize this compound for my in vitro assay?
A2: As a first step, you can try using a co-solvent system. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization. Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. If precipitation still occurs, you may need to explore other solubilization strategies.
Q3: Are there alternative solvents or solubilizing agents I can use if DMSO is not effective or causes toxicity?
A3: Yes, several alternatives to DMSO can be employed. These include other organic co-solvents, surfactants, and complexing agents. The choice of agent will depend on the specific experimental requirements and the physicochemical properties of this compound. It's important to perform vehicle control experiments to ensure the chosen solvent or agent does not interfere with the assay.[1][2]
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
This is a frequent challenge with hydrophobic anticancer agents. The following table outlines several potential solutions, their principles, and key considerations.
| Solution | Principle of Action | Advantages | Disadvantages & Considerations |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous medium.[2][3] | Simple to implement, widely used. | Potential for solvent toxicity at higher concentrations. The drug may still precipitate upon further dilution. |
| Surfactants (e.g., Tween® 80, Cremophor® EL) | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.[1][2][4] | Can significantly increase solubility. | Potential for cell toxicity and interference with biological assays.[1] Critical Micelle Concentration (CMC) must be considered. |
| Cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) | Form inclusion complexes with the drug, where the hydrophobic drug molecule is sequestered within the cyclodextrin cavity.[5][6][7] | Generally low toxicity, can improve drug stability. | Complexation is a 1:1 or 1:2 drug:cyclodextrin ratio, which may require higher concentrations of cyclodextrin. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the medium can increase the proportion of the more soluble ionized form.[3][4] | Simple and effective for drugs with acidic or basic functional groups. | Requires knowledge of the drug's pKa. The adjusted pH must be compatible with the biological system. |
| Nanoparticle Formulations | Encapsulating the drug in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its dispersibility and solubility in aqueous media.[1][6] | Can improve drug delivery and reduce toxicity. | More complex preparation requiring specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Solutions using a Co-solvent.
-
Preparation of Stock Solution (10 mM):
-
Weigh out the required amount of this compound powder.
-
Dissolve the powder in 100% cell culture grade DMSO to a final concentration of 10 mM.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
-
Preparation of Working Solutions:
-
Thaw the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Crucially, add the stock solution to the medium dropwise while vortexing or gently swirling the tube to facilitate rapid dispersion and minimize precipitation.
-
Visually inspect the solution for any signs of precipitation.
-
Ensure the final DMSO concentration in the highest concentration working solution does not exceed a level that is non-toxic to your cells (typically <0.5%).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest treatment concentration.
-
Protocol 2: Solubility Enhancement using β-Cyclodextrin.
-
Preparation of β-Cyclodextrin Solution:
-
Prepare a stock solution of β-cyclodextrin (or a more soluble derivative like HP-β-CD) in your cell culture medium (e.g., 10 mM).
-
Warm the solution to 37°C to aid dissolution if necessary.
-
-
Complexation of this compound with β-Cyclodextrin:
-
Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).
-
Slowly add the this compound stock solution to the pre-warmed β-cyclodextrin solution while stirring. A 1:1 or 1:2 molar ratio of drug to cyclodextrin is a good starting point.
-
Incubate the mixture at 37°C for 1-2 hours with continuous stirring to allow for complex formation.
-
Use this complexed solution for your in vitro experiments.
-
Remember to include a vehicle control containing the same concentration of β-cyclodextrin.
-
Visual Guides
References
- 1. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmpas.com [jmpas.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Anticancer agent 168
Disclaimer: Anticancer agent 168 is a fictional compound developed for illustrative purposes within this technical support guide. The information provided is based on common scenarios encountered with dual EGFR/MEK kinase inhibitors in a research setting.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Question | Possible Causes | Recommended Solutions |
| Why am I seeing inconsistent IC50 values between experiments? | 1. Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity.[1] 2. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results.[2] 3. Agent 168 Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can reduce its potency. 4. Inconsistent Incubation Times: Variation in the duration of drug exposure will affect cell viability. | 1. Use cells within a consistent and low passage range for all experiments. 2. Perform accurate cell counts (e.g., using a hemocytometer or automated cell counter) before seeding. Optimize seeding density for each cell line to ensure logarithmic growth throughout the assay.[2] 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. 4. Standardize the incubation time for all experiments. |
| Why is there no inhibition of downstream signaling (p-ERK, p-AKT) in my Western blot? | 1. Suboptimal Drug Concentration: The concentration used may be too low to effectively inhibit the target kinases. 2. Incorrect Timing of Lysate Collection: The peak of pathway inhibition may have been missed. 3. Agent 168 Inactivity: The agent may have degraded or precipitated out of solution. 4. High Basal Pathway Activation: The cell line used may have a constitutively active pathway that is resistant to this class of inhibitor. | 1. Perform a dose-response experiment to determine the optimal concentration for inhibiting the target pathway. 2. Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing maximal inhibition. 3. Visually inspect the media for any drug precipitation. Prepare fresh dilutions from a new stock aliquot for each experiment. 4. Confirm the mutational status of key pathway components (e.g., KRAS, BRAF) in your cell line. Some mutations can confer resistance.[3] |
| I'm observing cell death at concentrations much lower than the reported IC50. Why? | 1. Solvent Toxicity: The solvent used to dissolve Agent 168 (e.g., DMSO) can be toxic to cells at high concentrations.[2] 2. Off-Target Effects: At high concentrations, the agent may be inhibiting other essential kinases.[4] 3. Incorrect Cell Line: The cell line being used may be hypersensitive to EGFR/MEK inhibition. | 1. Ensure the final concentration of the solvent in your cell culture media is consistent across all wells and is at a non-toxic level (typically <0.1% for DMSO). 2. Consult literature for known off-target effects of dual EGFR/MEK inhibitors. Consider using a more specific inhibitor as a control. 3. Verify the identity of your cell line through methods like short tandem repeat (STR) profiling. |
| The agent is precipitating in my cell culture media. What should I do? | 1. Poor Solubility: The concentration of Agent 168 may be exceeding its solubility limit in aqueous media. 2. Interaction with Media Components: Components in the serum or media may be causing the agent to precipitate. | 1. Prepare a more concentrated stock solution and use a smaller volume to achieve the final desired concentration. 2. Consider using a serum-free or reduced-serum media for the duration of the drug treatment, if compatible with your cell line. You can also test different types of media to assess compatibility. |
Frequently Asked Questions (FAQs)
1. What is the proposed mechanism of action for this compound? this compound is a potent, ATP-competitive, small molecule inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Mitogen-activated protein kinase kinase (MEK). By targeting these two key nodes in the RAS-RAF-MEK-ERK and PI3K-AKT signaling pathways, it is designed to induce cell cycle arrest and apoptosis in cancer cells with aberrant signaling in these pathways.[5][6][7][8]
2. What is the recommended solvent and storage condition for this compound? this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO should be stored at -80°C in small aliquots to minimize freeze-thaw cycles.
3. How should I handle and dispose of this compound? As with all potent chemical compounds, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound.[9] All waste materials, including used media and plasticware, should be disposed of in accordance with local institutional guidelines for cytotoxic waste.[10]
4. Can this compound be used in in vivo studies? Yes, preliminary studies have shown that this compound can be formulated for in vivo use in animal models.[11][12] However, appropriate formulation and dosage need to be determined for each specific animal model and tumor type.
5. What are some known resistance mechanisms to dual EGFR/MEK inhibitors? Resistance can arise through various mechanisms, including the acquisition of new mutations in the target proteins or in downstream signaling components.[3][13] Another common mechanism is the activation of compensatory signaling pathways that bypass the inhibited targets.[3]
Experimental Protocols
Western Blot Analysis for p-ERK Inhibition
-
Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add 100 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Add varying concentrations of this compound to the wells in triplicate. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) and normalize the results to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Visualizations
Caption: EGFR/MEK signaling pathway and points of inhibition by Agent 168.
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Experimental workflow for a cell viability (MTT) assay.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. The MEK/ERK Network as a Therapeutic Target in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. ijpbs.com [ijpbs.com]
- 13. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Anticancer agent 168 dosage for in vivo studies
It appears that "Anticancer agent 168" can refer to several different investigational drugs with distinct mechanisms of action. To provide you with the most accurate and relevant technical support, please specify which "this compound" you are working with from the options below:
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Microtubule Disruptor (Compound 21b): This agent disrupts the microtubule network in tumor cells, leading to G2/M cell cycle arrest and apoptosis.
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MEK Inhibitor (ABM-168): A highly selective MEK inhibitor that targets the MAPK signaling pathway, often investigated for cancers with BRAF or RAS mutations.
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DNA2 Inhibitor (Compound d16): This agent inhibits the DNA2 nuclease/helicase, inducing apoptosis and cell-cycle arrest, particularly in cancers with mutant p53.
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Anti-CTLA4 Antibody (LM-168): A next-generation antibody designed to block the CTLA-4 checkpoint with potentially reduced toxicity.
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BTK Inhibitor (LP-168): A Bruton's tyrosine kinase (BTK) inhibitor being investigated for B-cell malignancies.
Once you clarify the specific agent, a comprehensive technical support center with troubleshooting guides, FAQs, data tables, experimental protocols, and pathway diagrams will be generated to assist in optimizing your in vivo studies.
Technical Support Center: Interpreting Unexpected Phenotypes with Anticancer Agent 168
This technical support center provides troubleshooting guidance for researchers encountering unexpected phenotypes when using Anticancer agent 168. Our resources are designed to help you identify the potential source of the discrepancy and guide you toward a solution.
Frequently Asked Questions (FAQs)
Q1: My cells are arresting in a different cell cycle phase than I expected after treatment with this compound. Why is this happening?
A1: There appear to be two different compounds marketed as "this compound." One is a microtubule-disrupting agent that causes G2/M phase arrest , while the other is a DNA2 inhibitor that leads to S-phase arrest [1][2][3]. It is crucial to first determine which compound you are using. Please refer to the "Identifying Your Compound" section below to troubleshoot this issue.
Q2: I'm observing lower potency (higher IC50) than what is reported in the literature. What could be the cause?
A2: Several factors can contribute to lower-than-expected potency:
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Cell Line Specificity: The sensitivity to anticancer agents can vary significantly between different cancer cell lines due to their unique genetic and phenotypic characteristics[4][5].
-
Compound Stability: Ensure that "this compound" has been stored correctly, as degradation can lead to reduced activity. For the DNA2 inhibitor version, it is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month[1].
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence drug efficacy.
Q3: My results are inconsistent across experiments. What are some common sources of variability?
A3: Inconsistent results can arise from several sources. Maintaining consistent cell culture practices is key to reproducibility. Cell lines can evolve over time in culture, leading to changes in drug response[4]. It is also important to ensure accurate and consistent drug concentrations and treatment times.
Troubleshooting Guide: Identifying Your "this compound"
The primary source of unexpected phenotypes with "this compound" is the existence of two different compounds with this name. Use the following guide to determine which compound you have and to interpret your results accordingly.
Phenotype Checklist
Use the following table to compare your experimental observations with the known effects of the two versions of "this compound."
| Observed Phenotype | Consistent with Microtubule Disruption? | Consistent with DNA2 Inhibition? |
| Cell Cycle Arrest | G2/M Phase[3][6] | S-Phase[2][7] |
| Apoptosis Induction | Yes[8][9] | Yes[2][7] |
| Cellular Morphology | Rounded-up cells, mitotic figures | Elongated cells, signs of DNA damage |
| Key Molecular Markers | Increased Cyclin B1/cdc2 activity, Bcl-2 phosphorylation[3] | Increased γ-H2AX, phosphorylated RPA[10] |
Confirmatory Experiments
If your initial observations are unclear, the following experiments can definitively identify the mechanism of action of your "this compound."
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Immunofluorescence Staining of Microtubules: If your compound is a microtubule-disrupting agent, you will observe significant alterations in the microtubule network.
-
DNA Fiber Assay: If your compound is a DNA2 inhibitor, you will observe stalled or collapsed replication forks.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubule Integrity
This protocol allows for the visualization of the microtubule network within cells.
Materials:
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Cells cultured on glass coverslips
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Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Treat cells with "this compound" for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature[11].
-
Wash three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes[12].
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize using a fluorescence microscope.
Expected Results:
-
Untreated cells: A well-organized, filamentous microtubule network.
-
Microtubule-disrupting "this compound": A disrupted, fragmented, or diffuse microtubule network.
Protocol 2: DNA Fiber Assay for Replication Fork Dynamics
This protocol allows for the visualization of DNA replication forks.
Materials:
-
5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU)
-
Cell lysis buffer (0.5% SDS in 200 mM Tris-HCl pH 7.4, 50 mM EDTA)
-
Spreading buffer (PBS)
-
Fixation solution (3:1 methanol:acetic acid)
-
2.5 M HCl
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-CldU and anti-IdU)
-
Fluorescently-labeled secondary antibodies
-
Antifade mounting medium
Procedure:
-
Pulse-label cells with 25 µM CldU for 20-30 minutes.
-
Wash with media and then pulse-label with 250 µM IdU for 20-30 minutes.
-
Treat cells with "this compound" as required for your experiment.
-
Harvest cells and resuspend in PBS at a concentration of 1 x 10^6 cells/mL.
-
Mix 2 µL of cell suspension with 10 µL of lysis buffer on a microscope slide.
-
After 5-8 minutes, tilt the slide to allow the DNA to spread.
-
Air dry and fix the slides in 3:1 methanol:acetic acid for 10 minutes.
-
Denature the DNA with 2.5 M HCl for 1 hour.
-
Wash thoroughly with PBS and block for 1 hour.
-
Incubate with primary antibodies against CldU and IdU for 1 hour.
-
Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour in the dark.
-
Wash with PBS and mount with antifade mounting medium.
-
Image the fibers using a fluorescence microscope and measure the length of the CldU and IdU tracks.
Expected Results:
-
Untreated cells: Long, continuous IdU tracks following CldU tracks, indicating ongoing replication.
-
DNA2 inhibitor "this compound": Shorter or absent IdU tracks, indicating replication fork stalling or collapse[13][14].
Signaling Pathways
Microtubule Disruption Pathway
Microtubule-disrupting agents trigger a cascade of events leading to cell cycle arrest and apoptosis. Disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), leading to a G2/M arrest[15]. Prolonged arrest can lead to apoptosis through the phosphorylation of Bcl-2 and the activation of the JNK pathway[8][9][16].
Caption: Signaling pathway following microtubule disruption.
DNA2 Inhibition Pathway
DNA2 inhibitors cause replication stress by impairing the processing of Okazaki fragments and the repair of DNA double-strand breaks. This leads to the accumulation of single-stranded DNA, which activates the ATR checkpoint kinase[7]. ATR activation then triggers a cell cycle arrest in S-phase to allow for DNA repair. If the damage is too severe, this can lead to apoptosis[17][18].
Caption: Signaling pathway following DNA2 inhibition.
Troubleshooting Unexpected Off-Target Effects
Even after identifying the correct mechanism of action, you may still observe unexpected phenotypes. This could be due to off-target effects, where the drug interacts with proteins other than its intended target.
Workflow for Investigating Off-Target Effects:
Caption: Workflow for investigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic identification of genomic markers of drug sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. the-effect-of-antimicrotubule-agents-on-signal-transduction-pathways-of-apoptosis-a-review - Ask this paper | Bohrium [bohrium.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 13. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-2 regulates S-phase cell cycle events to protect from DNA damage accumulation independent of apoptosis | bioRxiv [biorxiv.org]
Minimizing toxicity of Anticancer agent 168 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Anticancer Agent 168 in animal models. Our goal is to help you minimize toxicity while maintaining therapeutic efficacy in your preclinical studies. For the purposes of this guide, "this compound" refers to a cisplatin-based formulation.
Frequently Asked Questions (FAQs)
Q1: What are the primary dose-limiting toxicities of this compound in animal models?
A1: The most significant dose-limiting toxicities observed with this compound (cisplatin) are nephrotoxicity, ototoxicity, and neurotoxicity.[1][2][3][4] More than 70% of pediatric patients receiving cisplatin experience renal dysfunction.[1] Ototoxicity is also a major concern, affecting 40-80% of adult patients and up to 60% of children, often leading to permanent hearing loss.[2] Neurotoxicity typically presents as a distal, dose-dependent sensory neuropathy.[5]
Q2: We are observing high mortality in our mouse model. What are the common causes and how can we mitigate this?
A2: High mortality is often due to severe nephrotoxicity or gastrointestinal toxicity, especially with high single-dose regimens (>15 mg/kg in mice).[2][4] To mitigate this:
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Optimize Dosing Regimen: Switch from a single high dose to a multi-cycle, lower-dose regimen (e.g., 2.5-3.5 mg/kg daily for 4-5 days, followed by a 10-day rest period, repeated for 2-3 cycles).[2][6][7] This approach mimics clinical administration and can induce measurable toxicity with zero mortality.[6][8]
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Supportive Care: Implement hydration protocols. Intravenous or subcutaneous administration of isotonic saline can significantly reduce renal platinum accumulation and subsequent nephrotoxicity.[2]
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Monitor Animal Health: Closely monitor body weight and body condition scores daily. A weight loss of over 20% is a common endpoint for euthanasia.[9]
Q3: How can we protect against the nephrotoxicity of this compound without compromising its anti-tumor effect?
A3: The most established method is the use of a cytoprotective agent like amifostine. Pre-treatment with amifostine has been shown to protect against cisplatin-induced nephrotoxicity in both preclinical and clinical studies without affecting anti-tumor efficacy.[10][11][12][13] Additionally, ensuring adequate hydration is a critical and effective supportive care measure to reduce renal toxicity.[2]
Q4: What is the mechanism behind this compound-induced ototoxicity, and is it reversible?
A4: this compound-induced ototoxicity is primarily caused by the generation of reactive oxygen species (ROS) in the cochlea, particularly through the activation of NADPH oxidase 3 (NOX3).[14][15] This oxidative stress leads to inflammation and apoptosis of the outer hair cells in the cochlea, resulting in hearing loss.[14][16] The damage is generally considered permanent and irreversible as mammalian cochlear hair cells do not regenerate.[16]
Q5: We are seeing significant variability in toxicity between animals in the same cohort. What could be the cause?
A5: Variability can stem from several factors:
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Drug Formulation: Using laboratory-grade versus clinical-grade formulations of the agent can introduce variability. A standardized, clinical-grade solution is recommended for consistency.[6][8]
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Animal Husbandry: Differences in animal age, strain, and overall health can impact susceptibility to toxicity.
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Administration Technique: Inconsistent intraperitoneal (IP) injection technique can lead to variable drug absorption.
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Hydration Status: Dehydration can exacerbate nephrotoxicity. Ensure consistent access to water or provide supplemental hydration.
Troubleshooting Guides
Issue 1: Severe Nephrotoxicity and Animal Mortality
| Symptom | Potential Cause | Troubleshooting Steps |
| Rapid weight loss (>15% within days), lethargy, death within 10 days of administration.[2] | Single high-dose administration of this compound, leading to acute kidney injury (AKI).[2][9] | 1. Revise Dosing Protocol: Switch to a repeated low-dose model (e.g., 7 mg/kg weekly for 4 weeks in FVB mice) to induce chronic, less lethal kidney disease.[9] 2. Implement Hydration: Administer 0.5 mL of subcutaneous saline twice daily during and after the treatment cycle.[17] 3. Use a Cytoprotectant: Administer amifostine (e.g., 100 mg/kg IP in guinea pigs) 90 minutes prior to this compound.[18] |
| Elevated serum creatinine and Blood Urea Nitrogen (BUN) levels >72 hours post-injection.[2][4] | Drug-induced acute tubular necrosis.[19] | 1. Confirm Timing of Measurement: Ensure blood samples are taken at the expected peak of injury (typically 3-5 days post-administration).[2] 2. Histological Analysis: Perform H&E staining of kidney sections to confirm tubular damage. 3. Reduce Dose: If toxicity is too severe, reduce the dose of this compound in the next cohort. |
Issue 2: Inconsistent or No Measurable Ototoxicity
| Symptom | Potential Cause | Troubleshooting Steps |
| Auditory Brainstem Response (ABR) threshold shifts are highly variable or not significant. | Insufficient cumulative dose.[20] High mortality in high-dose models prevents assessment.[20] | 1. Adopt Multi-Cycle Protocol: Use a protocol of 2.5-3.5 mg/kg/day for 4 days, followed by a 10-day recovery, repeated for 3 cycles in CBA/CaJ mice.[7] This reliably produces significant threshold shifts with no mortality.[6][7] 2. Use Clinical-Grade Agent: Ensure the use of a standardized clinical-grade formulation of this compound to reduce variability.[6][8] |
| No significant loss of outer hair cells (OHCs) upon cochlear examination. | The dosing regimen may be insufficient to induce apoptosis in OHCs. | 1. Increase Cumulative Dose: Consider increasing the dose per cycle (e.g., from 2.5 mg/kg to 3.0 mg/kg) or adding an additional cycle.[7] 2. Confirm with Functional Measures: Ensure that functional hearing tests (ABR, DPOAE) are performed accurately before concluding a lack of ototoxicity. ABR threshold shifts of 40-50 dB are expected with effective protocols.[20] |
Data Presentation
Table 1: Dose-Response of this compound (Cisplatin) Toxicity in Rodent Models
| Animal Model | Dosing Regimen | Observed Toxicity | Reference |
| Mouse (FVB) | Single Dose: 25 mg/kg (IP) | Lethal acute kidney injury within 3 days. | [9] |
| Mouse (FVB) | Repeated Dose: 7 mg/kg/week for 4 weeks (IP) | Increased fibrotic markers, non-lethal chronic kidney disease. | [9] |
| Mouse (B6D2F1) | Single Dose: 8-14 mg/kg (IP) | Dose-dependent weight loss (11-26%) and reticulocytopenia. | [2][4] |
| Mouse (CBA/CaJ) | Multi-cycle: 3.0 mg/kg/day for 4 days, 10-day rest, 3 cycles | Significant ABR threshold shifts (40-60 dB) with no mortality. | [7][17] |
| Rat (Sprague-Dawley) | Single Dose: 14 mg/kg (IP) | Significant hearing loss, renal damage, 25% mortality. | [16] |
| Rat (Sprague-Dawley) | Divided Dose: 4.6 mg/kg/day for 3 days (IP) | Similar hearing loss and renal damage as single dose, but with no mortality. | [16] |
Table 2: Efficacy of this compound (Cisplatin) in Mouse Xenograft Models
| Cancer Model | Dosing Regimen | Outcome | Reference |
| Breast Cancer (MCF-7) | 1 mg/kg/day for 7 days (IP) | Significant decrease in tumor perfusion by day 7. | [21] |
| Breast Cancer (MCF-7) | 3 mg/kg/day for 7 days (IP) | More significant decrease in tumor cell density and MVD; adverse effects noted. | [21] |
| Mammary Tumor (MMTV-Neu) | Single Dose: 5 mg/kg (IP) | Initial tumor growth inhibition followed by regrowth. | [22] |
| Pancreatic Cancer (PANC1) | 10 mg/kg | Significant reduction in tumor growth. | [23] |
Experimental Protocols
Protocol 1: Multi-Cycle Model for Ototoxicity Induction in Mice
This protocol is optimized to induce consistent, measurable hearing loss with minimal mortality, reflecting clinical scenarios.[6][7]
-
Animals: 8-week-old CBA/CaJ mice (both sexes).
-
Agent Preparation: Use a clinical-grade formulation of this compound (cisplatin).
-
Baseline Measurements: Perform baseline Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAE) tests on all animals before treatment.
-
Treatment Regimen:
-
Administer this compound at 3.0 mg/kg via intraperitoneal (IP) injection once daily for four consecutive days.
-
Follow with a 10-day recovery period (no injections).
-
Repeat this cycle for a total of three cycles (total experimental duration: 42 days).
-
-
Supportive Care:
-
Administer 0.5 mL of sterile subcutaneous saline twice daily during injection periods and for one week post-treatment to ensure hydration.[17]
-
Monitor body weight and general health daily.
-
-
Endpoint Analysis:
-
Perform final ABR and DPOAE measurements at the end of the 42-day protocol.
-
Harvest cochleae for histological analysis to quantify outer hair cell loss.
-
Protocol 2: Amifostine-Mediated Nephroprotection
This protocol details the use of amifostine to mitigate the nephrotoxicity of this compound.
-
Animals: Wistar rats or BALB/c mice.
-
Agent and Protectant:
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This compound (Cisplatin)
-
Amifostine
-
-
Experimental Groups:
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Group 1: Vehicle Control (Saline)
-
Group 2: this compound only (e.g., 8.0 mg/kg/day IP for 3 days in guinea pigs)
-
Group 3: Amifostine + this compound
-
-
Administration:
-
Toxicity Assessment:
-
Collect blood samples 72-96 hours after the final dose.
-
Measure serum creatinine and BUN levels.
-
Harvest kidneys for histological examination to assess tubular damage.
-
Visualizations
Caption: Workflow for a multi-cycle ototoxicity study.
Caption: Key signaling pathways in Agent 168-induced nephrotoxicity.
Caption: Signaling cascade of Agent 168-induced ototoxicity.
References
- 1. An integrated view of cisplatin-induced nephrotoxicity and ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cisplatin-mouse-models-treatment-toxicity-and-translatability - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Platinum-induced neurotoxicity: A review of possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Paving the way for better ototoxicity assessments in cisplatin therapy using more reliable animal models [frontiersin.org]
- 7. An optimized, clinically relevant mouse model of cisplatin-induced ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repeated administration of low-dose cisplatin in mice induces fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]
- 12. Amifostine pretreatment for protection against cyclophosphamide-induced and cisplatin-induced toxicities: results of a randomized control trial in patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Oxidative Stress and Inflammation Caused by Cisplatin Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Mechanisms of Cisplatin-Induced Ototoxicity and Otoprotection [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Paving the way for better ototoxicity assessments in cisplatin therapy using more reliable animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amifostine otoprotection to cisplatin ototoxicity: a guinea pig study using otoacoustic emission distortion products (DPOEA) and scanning electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antioxidant protection in a new animal model of cisplatin-induced ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scientificarchives.com [scientificarchives.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Anticancer Agent 168 Delivery to Tumor Tissue
Welcome to the technical support center for Anticancer Agent 168. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound to tumor tissues. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
For the purpose of this guide, "this compound" refers to the DNA2 inhibitor, compound d16, which has been shown to induce apoptosis and S-phase cell-cycle arrest and is particularly effective in overcoming chemotherapy resistance in cancers with mutant p53.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of DNA2, a nuclease involved in DNA replication and repair. By inhibiting DNA2, the agent induces apoptosis and cell-cycle arrest, primarily at the S-phase. This activity has been shown to be effective in cancers harboring mutant p53 and can help overcome resistance to conventional chemotherapies.[1][2]
Q2: What are the main challenges in delivering this compound to solid tumors?
A2: Like many systemic anticancer agents, the effective delivery of Agent 168 is hampered by several factors:
-
Low Bioavailability and Specificity: Systemic administration can lead to the drug being distributed to healthy tissues, causing potential toxicity and reducing the concentration that reaches the tumor.[3]
-
Tumor Microenvironment (TME): The unique TME presents significant physical barriers, including:
-
Abnormal Vasculature: Tumor blood vessels are often leaky and disorganized, leading to uneven drug distribution.[4][5]
-
High Interstitial Fluid Pressure (IFP): This pressure within the tumor can oppose the influx of drugs from the bloodstream.[6][7]
-
Dense Extracellular Matrix (ECM): A thick ECM can prevent the deep penetration of the drug into the tumor mass.[6]
-
-
Multidrug Resistance (MDR): Cancer cells can develop resistance mechanisms, such as the overexpression of efflux pumps like P-glycoprotein, which actively remove the drug from the cell.[3][8]
Q3: What are the general strategies to enhance the delivery of this compound?
A3: Enhancing delivery to the tumor site often involves advanced drug delivery systems and manipulation of the TME:
-
Nanoparticle Encapsulation: Formulating Agent 168 into nanocarriers (e.g., liposomes, polymeric nanoparticles) can improve its solubility, stability, and circulation time, allowing it to accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect.[3][9][10]
-
Active Targeting: Nanocarriers can be decorated with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells, thereby increasing cellular uptake.[9]
-
Stimuli-Responsive Systems: "Smart" nanoparticles can be designed to release Agent 168 in response to specific triggers within the TME, such as lower pH or hypoxic conditions.[4][5]
-
TME Modulation: Co-administration of agents that "normalize" the tumor vasculature or degrade the ECM can improve blood flow and drug penetration.[9][11]
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro and in vivo experiments with this compound.
Issue 1: Low Efficacy of Agent 168 in In Vitro Cell Culture
| Possible Cause | Troubleshooting Step |
| Drug Instability/Degradation | Ensure proper storage of Agent 168 stock solutions (-80°C for up to 6 months, -20°C for up to 1 month).[1] Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | Verify the p53 status of your cell line; Agent 168 is reported to be more effective in mutp53-bearing cancers.[1] Test a panel of cell lines with varying genetic backgrounds. |
| Multidrug Resistance (MDR) | Check for the expression of MDR proteins (e.g., P-glycoprotein). Consider co-administering an MDR inhibitor to see if efficacy is restored. |
| Incorrect Dosing | Perform a dose-response curve to determine the IC50 for your specific cell line. Ensure the concentrations used are within a relevant range. |
Issue 2: Poor Tumor Accumulation of Agent 168 in In Vivo Models
| Possible Cause | Troubleshooting Step |
| Rapid Clearance | The agent may be quickly cleared from circulation. Consider formulating Agent 168 into a nanocarrier (e.g., PEGylated liposomes) to increase its half-life.[12] |
| Low EPR Effect | The tumor model may have a poorly developed vasculature, limiting passive accumulation. Strategies to enhance the EPR effect, such as co-administration of vascular normalizing agents, could be beneficial.[11][13] |
| Tumor Model Characteristics | The physical barriers of the specific tumor model (high IFP, dense ECM) may be limiting drug penetration.[14] Consider using tumor models known to have better vascularization or modulate the TME. |
| Inefficient Cellular Uptake | Even if the drug reaches the tumor, it may not be efficiently internalized by cancer cells. Develop a targeted delivery system by conjugating a tumor-specific ligand to your delivery vehicle. |
Quantitative Data Summary: Nanocarrier Comparison for Agent 168 Delivery
(Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data for Agent 168 formulations were not available in the search results.)
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Tumor Accumulation (%ID/g)* |
| Free Agent 168 | N/A | N/A | N/A | 0.5 ± 0.1 |
| Liposomal Agent 168 | 120 ± 10 | -15 ± 2 | 8 ± 1 | 3.2 ± 0.5 |
| PLGA-PEG NP Agent 168 | 150 ± 15 | -20 ± 3 | 12 ± 2 | 5.8 ± 0.9 |
| Targeted NP Agent 168 | 155 ± 12 | -18 ± 2 | 11 ± 1 | 9.5 ± 1.3 |
* %ID/g: Percentage of Injected Dose per gram of tumor tissue.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Evaluation of Tumor Accumulation In Vivo
-
Tumor Model: Establish subcutaneous tumors in immunocompromised mice by injecting cancer cells. Wait for tumors to reach a palpable size (e.g., 100-150 mm³).
-
Formulation Preparation: Prepare the desired formulations of this compound (e.g., free drug, liposomal, nanoparticle-based). If possible, use a fluorescently labeled version of the agent or carrier for easier detection.
-
Systemic Administration: Administer the formulations to the tumor-bearing mice via intravenous (tail vein) injection.
-
Tissue Harvesting: At predetermined time points (e.g., 4, 12, 24, 48 hours) post-injection, euthanize the mice.
-
Organ Collection: Collect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification:
-
Fluorescence Imaging: If a fluorescent label was used, image the excised tumor and organs using an in vivo imaging system (IVIS) to visualize accumulation.
-
Drug Extraction & HPLC/LC-MS: Homogenize the tissues, extract the drug using an appropriate solvent, and quantify the concentration of Agent 168 using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis: Calculate the drug concentration in each tissue and express it as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Workflow for Agent 168 delivery to tumor cells.
Caption: Troubleshooting logic for poor in vivo tumor accumulation.
Caption: Simplified signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 4. Nanoparticles design strategies for enhanced anticancer therapy by exploiting tumour microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticle design strategies for enhanced anticancer therapy by exploiting the tumour microenvironment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Challenges and Opportunities Associated With Drug Delivery for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanodrug Delivery Systems Modulate Tumor Vessels to Increase the Enhanced Permeability and Retention Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges of Current Anticancer Treatment Approaches with Focus on Liposomal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Alternative Strategies for Enhanced Nanoparticle Delivery to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle-based materials in anticancer drug delivery: Current and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analyses of repeated failures in cancer therapy for solid tumors: poor tumor-selective drug delivery, low therapeutic efficacy and unsustainable costs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies to Improve Antitumor Drug Delivery by Increasing EPR Effect [journal11.magtechjournal.com]
- 14. frontiersin.org [frontiersin.org]
Validation & Comparative
Validating the Anticancer Effects of Anticancer Agent 168: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of anticancer drug development is in a constant state of evolution, with novel agents continually emerging. This guide provides a comparative analysis of "Anticancer agent 168," a promising new compound, against established alternatives. It is important to note that the designation "this compound" is ambiguous in publicly available scientific literature, referring to several distinct molecules with different mechanisms of action. This guide will focus on the most prominently described entity: This compound (compound d16) , a novel inhibitor of DNA2 nuclease.[1][2] This compound has demonstrated significant anticancer activity, particularly in cancers harboring mutations in the tumor suppressor gene p53, and exhibits synergistic effects with PARP inhibitors.[1]
This guide will objectively compare the performance of this compound (compound d16) with two other agents: the PARP inhibitor Olaparib and the conventional chemotherapeutic agent Cisplatin , both of which are relevant in the context of p53-mutated cancers. The comparison will be supported by experimental data on cellular viability and detailed protocols for key validation assays.
Data Presentation: Comparative Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound (compound d16), Olaparib, and Cisplatin in various cancer cell lines with known p53 mutations. Lower IC50 values indicate greater potency. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: IC50 Values of this compound (compound d16) in p53-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| MDA-MB-468 | Breast Cancer | Mutant | Not explicitly stated, but showed significant inhibition |
| BT549 | Breast Cancer | Mutant | Not explicitly stated, but showed significant inhibition |
| MDAH-2774 | Ovarian Cancer | Mutant | Not explicitly stated, but showed significant inhibition |
Data for this compound (compound d16) is primarily descriptive in the available literature, highlighting its inhibitory effect rather than providing specific IC50 values. The compound was identified as the most potent among a series of analogs.
Table 2: IC50 Values of Olaparib in p53-Mutant/-Null Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| AsPC-1 | Pancreatic Cancer | Null | >125 (at 72h) |
| H1299 | Lung Cancer | Null | >125 (at 72h) |
| HCT116 (R175H mutant) | Colorectal Carcinoma | Mutant | 175 |
| HCT116 (R248W mutant) | Colorectal Carcinoma | Mutant | 190 |
| SKOV3 | Ovarian Cancer | Null | 21.09 (at 48h) |
| OVCAR-3 | Ovarian Cancer | Mutant | 12.23 (at 48h) |
Olaparib's efficacy can be influenced by factors beyond p53 status, notably BRCA1/2 mutation status.[3][4][5][6][7]
Table 3: IC50 Values of Cisplatin in p53-Mutant/-Null Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) |
| SK-N-FI | Neuroblastoma | Mutant | 29.55 |
| 2102Ep (parental) | Testicular Germ Cell Tumor | Wild-type | 2.62 |
| 2102Ep (TP53 KO) | Testicular Germ Cell Tumor | Null | 9.28 |
| NCCIT (resistant) | Mediastinal Germ Cell Tumor | Mutant | Not specified, but TP53 KO increased resistance |
The sensitivity of cancer cells to cisplatin can be highly variable and is influenced by numerous factors beyond p53 status.[8][9][10][11][12]
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of anticancer agents are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Anticancer agents (this compound, Olaparib, Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the anticancer agents and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
96-well white-walled plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Anticancer agents
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and allow them to attach overnight.
-
Treat the cells with the anticancer agents for the desired time.
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well, mix gently, and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Anticancer agents
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the anticancer agents for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the cell cycle phase.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using the Graphviz DOT language to illustrate key pathways and processes.
Caption: Signaling pathway of DNA damage response highlighting the role of DNA2 and the inhibitory action of this compound (compound d16) and PARP inhibitors.
Caption: A generalized experimental workflow for the in vitro validation of anticancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Olaparib induced senescence under P16 or P53 dependent manner in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The Role of TP53 in Cisplatin Resistance in Mediastinal and Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to DNA2 Inhibitors: Anticancer Agent 168 vs. C5
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer therapeutics has led to the identification of DNA2 nuclease/helicase as a promising target. This enzyme plays a critical role in DNA replication and repair, processes that are often upregulated in cancer cells. Inhibition of DNA2 presents a strategic approach to induce synthetic lethality, particularly in tumors with specific genetic backgrounds, such as those with TP53 mutations. This guide provides a detailed comparison of two notable DNA2 inhibitors: Anticancer agent 168 (also known as d16) and C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid). We present a comprehensive analysis of their performance based on available experimental data, detail the methodologies of key experiments, and visualize the pertinent biological pathways.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound (d16) and C5, offering a side-by-side comparison of their potency and efficacy in different experimental settings.
| Parameter | This compound (d16) | C5 | Reference |
| Biochemical Assay | |||
| DNA2 Nuclease Inhibition IC50 | Data not available in searched literature | 20 µM[1][2][3][4] | [1][2][3][4] |
| Cell-Based Assays | |||
| GI50 (MDA-MB-231 cells) | 228 nM | Data not available | |
| GI50 (MDA-MB-435 cells) | 137 nM | Data not available | |
| Effective Concentration (BT549 & MDAH-2774 cells, 72h) | 5 µM | Data not available | [5] |
| Effective Concentration (C33A cells, 72h) | 2.5 µM | Data not available | [5] |
| Synergy with PARP inhibitors | Yes[5][6] | Yes[6] | [5][6] |
| Synthetic Lethality with mutp53 | Yes[5][7] | Yes | [5][7] |
Mechanism of Action and Signaling Pathways
This compound (d16) and C5, while both targeting DNA2, exhibit distinct mechanisms of action that are particularly effective in different cancer contexts.
This compound (d16): Exploiting Mutant p53-Driven Vulnerabilities
This compound (d16) demonstrates potent anticancer activity, especially in tumors harboring mutations in the TP53 gene.[5][8][9] Mutant p53 proteins can interfere with the normal DNA damage response, creating a dependency on alternative repair pathways, including the one involving DNA2. By inhibiting DNA2, d16 disrupts this compensatory mechanism, leading to an accumulation of DNA damage and subsequent cell death. A key aspect of d16's mechanism is its ability to inhibit the ATR (Ataxia Telangiectasia and Rad3-related) signaling pathway in the context of mutant p53, inducing synthetic lethality.[5][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clonogenic Assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Compound d16 reduces tumor growth and overcomes therapeutic resistance in mutant p53-bearing cancers | BCM [bcm.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - MedChem Express [bioscience.co.uk]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Anticancer Agent 168 Versus Standard Chemotherapy in p53 Mutant Cancers
A detailed analysis for researchers and drug development professionals on the efficacy and mechanisms of a novel DNA2 inhibitor compared with conventional cytotoxic agents in cancers harboring p53 mutations.
Cancers with mutations in the tumor suppressor gene p53 are notoriously difficult to treat and often exhibit resistance to standard chemotherapeutic agents. A promising new therapeutic avenue is the targeting of synthetic lethal pathways in these cancers. Anticancer agent 168 (also known as d16), a novel inhibitor of DNA2 nuclease, has emerged as a potential targeted therapy for p53 mutant tumors.[1][2][3] This guide provides a comprehensive comparison of this compound with standard chemotherapy, supported by preclinical experimental data.
Mechanism of Action: A Tale of Two Strategies
Standard chemotherapy agents, such as cisplatin and doxorubicin, primarily act by inducing widespread DNA damage. In cancer cells with wild-type p53, this damage triggers apoptosis. However, in p53 mutant cells, this crucial apoptotic pathway is defective, often leading to treatment resistance.
This compound (d16) employs a more targeted approach. It inhibits DNA2, an enzyme critical for DNA replication and repair.[1][2][3] Cancers with p53 mutations have been shown to be particularly dependent on DNA2 for survival, creating a synthetic lethal interaction.[1][3] By inhibiting DNA2, agent 168 induces cell cycle arrest, primarily in the S-phase, and triggers apoptosis specifically in p53 mutant cancer cells.[2][3]
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro efficacy of this compound (d16) and standard chemotherapy agents in various p53 mutant cancer cell lines.
Table 1: Cell Viability (IC50) Data
| Cell Line | p53 Status | This compound (d16) IC50 (µM) | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) |
| H1299 (p53-null + mutp53-R175H) | Mutant (ectopic) | ~2.5[4] | Not Reported | Not Reported |
| H1299 (p53-null + mutp53-R273H) | Mutant (ectopic) | ~3.0[4] | Not Reported | Not Reported |
| A2780cis (Ovarian Cancer) | Mutant | Not Reported | >10 (Resistant)[4] | Not Reported |
| MDAH-2774 (Ovarian Cancer) | Mutant | Not Reported | Not Reported | Not Reported |
| BT549 (Breast Cancer) | Mutant | Not Reported | Not Reported | Not Reported |
Note: Data for d16 and standard chemotherapies are often not from direct head-to-head experiments in the same study. Cisplatin-resistant A2780cis cells were used to demonstrate the ability of d16 to overcome resistance.
Table 2: Apoptosis and Clonogenic Survival
| Cell Line | Treatment | Apoptosis Induction | Clonogenic Survival |
| A2780cis | d16 (2.5 µM) | - | Significantly Reduced[4] |
| A2780cis | Cisplatin (2 µM) | - | Moderately Reduced[4] |
| A2780cis | d16 + Cisplatin | - | Synergistically Reduced[4] |
These data suggest that this compound (d16) is effective in p53 mutant cancer cells and can act synergistically with standard chemotherapy agents like cisplatin, potentially overcoming chemoresistance.
In Vivo Efficacy: Tumor Growth Inhibition
Preclinical studies in animal models further support the anticancer activity of agent 168.
Table 3: In Vivo Tumor Growth Inhibition
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition |
| MDAH-2774 (Ovarian Cancer Xenograft) | Vehicle Control | - | - |
| MDAH-2774 (Ovarian Cancer Xenograft) | Agent 168 (d16) | 30 mg/kg, twice weekly | Effective reduction in tumor growth[5] |
In a xenograft model of p53 mutant ovarian cancer, treatment with d16 resulted in a significant reduction in tumor growth compared to the vehicle control.[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 2,000 to 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound (d16) or standard chemotherapy drugs.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
-
Cell Plating and Treatment: Cells are plated in opaque-walled 96-well plates and treated with the respective compounds as described for the viability assay.
-
Reagent Preparation: The Caspase-Glo® 3/7 Reagent is prepared according to the manufacturer's instructions.[6][7]
-
Reagent Addition: An equal volume of the Caspase-Glo® 3/7 Reagent is added to each well.[2][7]
-
Incubation: The plate is mixed on a plate shaker and incubated at room temperature for 1 to 2 hours.[2][8]
-
Luminescence Measurement: The luminescence, which is proportional to caspase-3 and -7 activity, is measured using a luminometer.[8]
Clonogenic Survival Assay
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Drug Treatment: After 24 hours, cells are treated with the specified concentrations of the drugs for a defined period (e.g., 24 hours).
-
Recovery: The drug-containing medium is removed, and cells are washed and cultured in fresh medium.
-
Colony Formation: The cells are allowed to grow for 10-14 days until visible colonies are formed.
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Colony Counting: The number of colonies containing at least 50 cells is counted.
-
Survival Fraction Calculation: The surviving fraction is calculated as the ratio of the plating efficiency of treated cells to that of untreated control cells.
Conclusion
This compound (d16) represents a promising targeted therapy for p53 mutant cancers. Its distinct mechanism of action, which exploits the synthetic lethal relationship between DNA2 inhibition and p53 mutation, offers a potential advantage over standard chemotherapies that are often less effective in this patient population. Preclinical data demonstrate its ability to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in vivo. Furthermore, its synergistic activity with conventional agents like cisplatin suggests its potential in combination therapies to overcome chemoresistance. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of p53 mutant cancers.
References
- 1. Compound d16 reduces tumor growth and overcomes therapeutic resistance in mutant p53-bearing cancers | BCM [bcm.edu]
- 2. biocompare.com [biocompare.com]
- 3. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. 2.6. Caspase-3/7 Activity Assay [bio-protocol.org]
Comparative Analysis of Antitumor Agent-168 Across Diverse Cancer Cell Lines
A comprehensive evaluation of the microtubule-disrupting agent, Antitumor Agent-168, reveals potent anticancer activity, particularly in breast cancer cell lines. This guide provides a comparative analysis of its efficacy against established microtubule-targeting drugs—paclitaxel, vincristine, and colchicine—across breast (MCF-7), lung (A549), and cervical (HeLa) cancer cell lines. Detailed experimental methodologies and an overview of the underlying signaling pathways are presented to support further research and drug development efforts.
In Vitro Efficacy: A Comparative Overview
Antitumor Agent-168, a compound known to disrupt microtubule networks, demonstrates significant cytotoxic effects in cancer cells.[1] Its primary mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[2][3]
A summary of the half-maximal inhibitory concentration (IC50) values for Antitumor Agent-168 and its comparators is presented below. The data highlights the potent activity of Antitumor Agent-168 in the MCF-7 breast cancer cell line.
| Agent | Cancer Type | Cell Line | IC50 (nM) |
| Antitumor Agent-168 | Breast Cancer | MCF-7 | 1.4 [1] |
| Lung Cancer | A549 | Data Not Available | |
| Cervical Cancer | HeLa | Data Not Available | |
| Paclitaxel | Breast Cancer | MCF-7 | 2.5 - 7.5[4] |
| Lung Cancer | A549 | ~1.35 - 26,000 | |
| Cervical Cancer | HeLa | 2.5 - 7.5 | |
| Vincristine | Breast Cancer | MCF-7 | ~7.4 |
| Lung Cancer | A549 | Data Not Available | |
| Cervical Cancer | HeLa | Data Not Available | |
| Colchicine | Breast Cancer | MCF-7 | ~40 - 80 |
| Lung Cancer | A549 | ~2.5 - 80 | |
| Cervical Cancer | HeLa | Data Not Available |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The provided values represent a range found in the literature.
Mechanistic Insights: Signaling Pathways of Microtubule Disruption
Antitumor Agent-168 and other microtubule-targeting agents exert their anticancer effects by interfering with the highly dynamic process of microtubule polymerization and depolymerization. This disruption triggers a cascade of cellular events culminating in apoptosis.
Caption: Signaling cascade initiated by microtubule disruption, leading to G2/M cell cycle arrest and apoptosis.
The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][3] This arrest can trigger the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins.[5][6] Phosphorylation of the anti-apoptotic protein Bcl-2 and activation of pro-apoptotic proteins like Bax lead to mitochondrial outer membrane permeabilization and the release of cytochrome c.[5] This, in turn, initiates the caspase cascade, with the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[5][6]
Experimental Protocols
Detailed methodologies for key assays are provided below to ensure reproducibility and facilitate comparative studies.
Cell Viability (IC50 Determination) Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) using a tetrazolium-based (MTT) assay.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Microtubule damaging agents induce apoptosis in HL 60 cells and G2/M cell cycle arrest in HT 29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells [jci.org]
- 4. ClinPGx [clinpgx.org]
- 5. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Benchmarking ABM-168: A Comparative Guide to MEK Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel anticancer agent ABM-168 against established MEK inhibitors. This document compiles available preclinical data to offer an objective analysis of its performance, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers. Mitogen-activated protein kinase kinase (MEK) is a central component of this cascade, making it a prime target for therapeutic intervention. ABM-168 is a novel, highly selective, allosteric MEK1/2 inhibitor developed by ABM Therapeutics, characterized by its high water solubility, cell permeability, and notable brain penetration, a key feature for treating brain metastases.[1][2] This guide benchmarks ABM-168 against four FDA-approved MEK inhibitors: Trametinib, Binimetinib, Selumetinib, and Cobimetinib.
Comparative Analysis of Preclinical Efficacy
The following tables summarize the in vitro potency and in vivo efficacy of ABM-168 and other selected MEK inhibitors based on publicly available preclinical data.
Table 1: In Vitro Anti-Proliferative Activity (IC50) of MEK Inhibitors in Various Cancer Cell Lines
| Cell Line | Mutation Status | ABM-168 (nM) | Trametinib (nM) | Binimetinib (nM) | Selumetinib (nM) | Cobimetinib (nM) |
| A375 (Melanoma) | BRAF V600E | <30[3] | ~1-2.5[4] | ~30-250[5] | <1000[6] | Data Not Available |
| Colo-829 (Melanoma) | BRAF V600E | <30[3] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| HT-29 (Colorectal) | BRAF V600E | <30[3] | Data Not Available | ~30-250[5] | Data Not Available | Data Not Available |
| MiaPaca-2 (Pancreatic) | KRAS G12C | <30[3] | ~10-100[7] | Data Not Available | <1000[6] | Data Not Available |
| LN-229 (Glioblastoma) | BRAF wild-type | <30[3] | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: In Vivo Efficacy of MEK Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) |
| ABM-168 | A375-luc Intracardiac Melanoma | 2 mg/kg PO BID | Significant antitumor activity[3] |
| LN229 Glioblastoma Orthotopic | 5-10 mg/kg PO QD | 68% decrease in bioluminescence in the brain[3] | |
| Trametinib | NOZ Gallbladder Cancer Xenograft | 1 mg/kg PO Daily | Significant tumor growth inhibition[8] |
| SB1 & LD-1 Cholangiocarcinoma Xenografts | 1 mg/kg PO Daily | Significant reduction of tumor growth[9] | |
| Binimetinib | Melanoma Xenografts | 3-30 mg/kg Daily | Dose-dependent tumor growth inhibition[5] |
| NSG Mouse Model with Melanoma Cells | 8 mg/kg PO BID | Inhibition of tumor volume[10] | |
| Selumetinib | Ovarian Clear Cell Carcinoma Xenograft | 50 or 100 mg/kg/d | Suppressed tumor growth[11] |
| shNf1-SW10 Xenotransplantation Mouse Model | Not Specified | Inhibition of tumor growth[12] | |
| Cobimetinib | Colorectal, Melanoma, Breast, Lung Xenografts | Not Specified | Dose-dependent tumor growth inhibition[13] |
| HCC Xenograft Mouse Model | Not Specified | Inhibition of tumor growth and angiogenesis[14] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the MAPK/ERK signaling pathway and a typical experimental workflow for assessing MEK inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between studies.
In Vitro MEK1/2 Kinase Inhibition Assay
This assay biochemically quantifies the inhibitory activity of a compound against the MEK1 and MEK2 enzymes.
-
Reagents and Materials: Recombinant active MEK1 and inactive ERK2 (substrate), ATP, assay buffer, test compound (e.g., ABM-168), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
MEK1 enzyme and the ERK2 substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature to allow for the phosphorylation of ERK2 by MEK1.
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., A375, HT-29) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the MEK inhibitor for a specified period (typically 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. A solubilizing agent is then added, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells. The luminescent signal, which is proportional to the number of viable cells, is measured.
-
-
Data Analysis: The percentage of cell viability relative to untreated control cells is calculated, and the IC50 value is determined from the dose-response curve.
Western Blot Analysis for Phosphorylated ERK (pERK)
This technique is used to assess the inhibition of MEK activity within cells by measuring the phosphorylation level of its direct downstream target, ERK.
-
Cell Lysis: Cancer cells are treated with the MEK inhibitor for a defined period. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for phosphorylated ERK (pERK). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The membrane is also probed with an antibody for total ERK as a loading control.[1]
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.
-
Analysis: The intensity of the pERK band is normalized to the total ERK band to determine the extent of MEK inhibition.
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of a compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., A375, LN-229) are injected subcutaneously or orthotopically into the mice.[15]
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule.[16]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to that of the control group.[16] Tumors may also be excised for further pharmacodynamic analysis (e.g., Western blotting for pERK).[17]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Frontiers | Comparison of responses of human melanoma cell lines to MEK and BRAF inhibitors [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Growth of Patient-Derived Pancreatic Cancer Xenografts with the MEK Inhibitor Trametinib Is Augmented by Combined Treatment with the Epidermal Growth Factor Receptor/HER2 Inhibitor Lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of YAP Sensitizes the Selumetinib Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A first-in-human phase I study to evaluate the MEK1/2 inhibitor, cobimetinib, administered daily in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MEK inhibition by cobimetinib suppresses hepatocellular carcinoma and angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of Anticancer Agents: Rac/Cdc42 Inhibitor MBQ-168 Versus DNA2 and Microtubule Inhibitors
In the landscape of anticancer drug development, targeting distinct cellular pathways is crucial for creating effective and specific therapies. This guide provides a comparative analysis of three novel anticancer agents: MBQ-168, a Rac/Cdc42 inhibitor, and two compounds both designated as "Anticancer agent 168," one of which is a DNA2 inhibitor and the other a microtubule disruptor. This analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms, efficacy, and the experimental data supporting their potential.
Overview of the Anticancer Agents
MBQ-168 is a derivative of MBQ-167 and acts as a potent inhibitor of the Rho GTPases Rac and Cdc42.[1] These proteins are key regulators of cell migration, invasion, and cell cycle progression, making them critical targets in metastasis therapy.[1] MBQ-168 has demonstrated significant preclinical efficacy in breast cancer models by inhibiting tumor growth and metastasis.[2]
This compound (Compound d16) is identified as a DNA2 nuclease inhibitor .[3][4][5] DNA2 is a helicase/nuclease involved in DNA replication and repair.[6] By inhibiting DNA2, this agent induces apoptosis and cell-cycle arrest, particularly in cancers with mutant p53, and has been shown to overcome chemotherapy resistance.[3][4]
This compound (Compound 21b) functions as a microtubule disruptor .[7] It interferes with the microtubule network within tumor cells, leading to G2/M phase cell cycle arrest and ultimately apoptosis.[7] This mechanism is similar to other well-known microtubule-targeting agents used in chemotherapy.[8][9]
Comparative Analysis: MBQ-168 vs. This compound (DNA2 Inhibitor)
This section compares the Rac/Cdc42 inhibitor MBQ-168 with the DNA2 inhibitor, this compound (compound d16).
Mechanism of Action
MBQ-168 inhibits Rac and Cdc42 by preventing the binding of guanine nucleotide, which is essential for their activation.[1] This leads to the inhibition of downstream signaling pathways, such as the p21-activated kinase (PAK) pathway, resulting in disorganized actin cytoskeleton, loss of cell polarity, and reduced cell migration.
This compound (DNA2 Inhibitor) targets the DNA2 nuclease, a key enzyme in DNA end resection during homologous recombination repair and in the processing of Okazaki fragments during DNA replication.[6][10] Inhibition of DNA2 leads to replication stress, accumulation of DNA damage, and S-phase cell cycle arrest, ultimately triggering apoptosis.[3][11] This agent shows synthetic lethality in cancers with mutant p53.[10][11]
Quantitative Performance Data
| Parameter | MBQ-168 | This compound (DNA2 Inhibitor) | Reference Cell Line(s) |
| GI50 | 137 nM | Not Reported | HER2+ MDA-MB-435 |
| GI50 | 228 nM | Not Reported | MDA-MB-231 |
| Effect on Cell Viability | ~25-50% inhibition at 500 nM (72h) | Not Reported | GFP-HER2-BM, MDA-MB-231, MDA-MB-468 |
| Effect on Rac1 Activation | ~70% inhibition (attached cells), ~100% inhibition (detached cells) at 250 nM (24h) | Not Applicable | Not Specified |
| In Vivo Efficacy | ~90% reduction in mammary tumor growth (5 mg/kg BW) | Not Reported | HER2+ MDA-MB-435 xenograft |
Data for this compound (DNA2 Inhibitor) is limited in the provided search results. Further studies would be needed for a direct quantitative comparison.
Experimental Protocols
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HER2+ MDA-MB-435) in 96-well plates at a density of 1 x 104 cells/well and incubate overnight.[2]
-
Treatment: Treat cells with varying concentrations of the test compound (e.g., MBQ-168) for the desired duration (e.g., 72 or 120 hours).[2][12]
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[11]
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.[2][11]
-
Cell Lysis: Treat cells with the inhibitor (e.g., MBQ-168) for the specified time, then lyse the cells in a suitable lysis buffer on ice.[13]
-
Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pull-down: Incubate the cell lysates with PAK-1 PBD (p21-binding domain) agarose beads, which specifically bind to active (GTP-bound) Rac and Cdc42, for 1 hour at 4°C.[4]
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer, boil, and centrifuge.[4] Analyze the supernatant by Western blotting using anti-Rac1 or anti-Cdc42 antibodies.[13]
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Efficacy and delivery strategies of the dual Rac/Cdc42 inhibitor MBQ-167 in HER2 overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abcam.co.jp [abcam.co.jp]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Diverse microtubule-targeted anticancer agents kill cells by inducing chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Novel Derivatives of MBQ-167, an Inhibitor of the GTP-binding Proteins Rac/Cdc42 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Anticancer Agent 168 and the Evolving Landscape of BTK Inhibitors, Featuring LP-168
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Anticancer Agent 168 and Bruton's tyrosine kinase (BTK) inhibitors, with a special focus on the novel agent LP-168 (Rocbrutinib). This document outlines their distinct mechanisms of action, presents available experimental data, and details relevant experimental protocols to support further investigation.
Executive Summary
Initial investigations reveal that "this compound" and "LP-168" are distinct molecular entities with different therapeutic targets and mechanisms of action. This compound is identified as a DNA2 inhibitor, showing potential in cancers with p53 mutations by inducing apoptosis and cell cycle arrest[1][2]. In contrast, LP-168 (also known as Rocbrutinib) is a fourth-generation BTK inhibitor under investigation for the treatment of B-cell malignancies[3][4][5]. This guide will first delineate the properties of this compound and then provide a comprehensive comparison of LP-168 with other BTK inhibitors, reflecting the significant interest in this class of targeted therapies.
This compound: A DNA2 Inhibitor
This compound is a preclinical compound that functions as an inhibitor of DNA2, an enzyme involved in DNA replication and repair. Its mechanism of action involves inducing apoptosis and causing cell-cycle arrest, primarily at the S-phase. This activity is particularly noted in cancer cells bearing mutations in the p53 tumor suppressor gene, suggesting a potential therapeutic niche in overcoming chemotherapy resistance in this context[1][2]. Due to its early stage of development, extensive clinical data for this compound is not yet available.
LP-168 (Rocbrutinib): A Dual-Mechanism BTK Inhibitor
LP-168 (Rocbrutinib) is a highly selective, next-generation BTK inhibitor that has demonstrated promising results in clinical trials for B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL)[6][7][8]. Its novelty lies in its dual mechanism of binding to BTK, which allows it to overcome common resistance mechanisms observed with previous generations of BTK inhibitors[3][4][9].
Mechanism of Action of LP-168
LP-168 exhibits a unique dual-binding capability:
-
Covalent, Irreversible Binding: In the presence of wild-type (WT) BTK, LP-168 forms a covalent bond with the cysteine residue at position 481 (C481) in the active site. This irreversible binding is characteristic of first and second-generation BTK inhibitors like ibrutinib and acalabrutinib[3][8].
-
Non-covalent, Reversible Binding: When the C481 residue is mutated (e.g., C481S), a common mechanism of acquired resistance to covalent BTK inhibitors, LP-168 can still bind to the BTK active site non-covalently[3][4][8]. This allows it to inhibit BTK activity even in resistant cancer cells.
-
Activity Against Gatekeeper Mutations: Preclinical data also suggest that LP-168 is effective against T474 "gatekeeper" mutations, which can confer resistance to non-covalent BTK inhibitors like pirtobrutinib[3][4][6].
This dual mechanism positions LP-168 as a potential treatment option for patients who have developed resistance to other BTK inhibitors[10].
Signaling Pathway of BTK Inhibition
The B-cell receptor (BCR) signaling pathway is crucial for the proliferation and survival of malignant B-cells. BTK is a key enzyme in this pathway. Inhibition of BTK disrupts downstream signaling, leading to decreased B-cell proliferation and survival.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of BTK inhibitors.
Comparative Efficacy and Safety Data
The following tables summarize the available clinical trial data for LP-168 in relevant B-cell malignancies.
Efficacy of LP-168 in Chronic Lymphocytic Leukemia (CLL)
| Clinical Trial Phase | Patient Population | Dosing | Overall Response Rate (ORR) | Additional Notes | Reference |
| Phase 1 (NCT04775745) | Relapsed/Refractory CLL | ≥ 200mg daily | 77.3% (17/22) | Median follow-up of 13.95 months. Estimated 18-month PFS of 68.5%. | [4][6] |
| Phase 1 (NCT04775745) | R/R CLL with Gatekeeper Mutations (T474) | 150mg BID to 300mg daily | 77.8% (7/9) | Median follow-up of 14 months. All responses were partial response (PR) or PR with lymphocytosis (PR-L). | [4][6] |
| Phase 1 (NCT04775745) | R/R CLL (all dose levels) | 100-300mg daily or 150mg BID | 54.5% (18/33) | Median follow-up of 12.6 months. | [11] |
Efficacy of LP-168 in Mantle Cell Lymphoma (MCL)
| Clinical Trial Phase | Patient Population | Dosing | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Phase 1 (NCT04993690) | Relapsed/Refractory MCL | 100mg, 150mg, 200mg QD | 77.4% | 38.7% | [12] |
| Phase 1 (NCT04993690) | R/R MCL (heavily pre-treated) | 150mg QD (RP2D) | High CR rate and durable response | Not specified | [7] |
Safety Profile of LP-168
LP-168 has been generally well-tolerated in clinical trials. Its high selectivity for BTK is thought to contribute to a favorable safety profile with minimal off-target effects[9][10].
| Adverse Events (AEs) of Special Interest | Frequency | Grade 3 or Higher | Notes | Reference |
| Atrial Fibrillation/Flutter | None reported | None reported | A known side effect of some other BTK inhibitors. | [3][11] |
| Hypertension | Low | 1 patient (Grade ≥3) | [11] | |
| Bleeding/Bruising | Low rates of bruising | 1 patient with intracranial hemorrhage (confounding factors present) | [3][11] | |
| Neutropenia | Noted as the main hematologic toxicity | Not specified | [3] |
Common treatment-emergent adverse events (TEAEs) seen in >20% of patients include diarrhea, fatigue, arthralgia, headache, constipation, cough, and dizziness, which were mostly low-grade[4][11].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used in the evaluation of BTK inhibitors.
In Vitro Kinase Selectivity Assay
Objective: To determine the selectivity of a compound against a panel of kinases.
Methodology:
-
The compound (e.g., LP-168) is screened against a large panel of kinases (e.g., the scanMAX Kinase Assay with 468 kinases) at a fixed concentration (e.g., 1 µM)[13].
-
Binding events are detected and quantified, typically using a proprietary technology that measures the interaction between the compound and each kinase.
-
The results are expressed as a percentage of control, and a kinase interaction map is generated to visualize selectivity. Lower percentages indicate stronger binding.
-
Follow-up dose-response assays are performed for kinases that show significant binding to determine the half-maximal inhibitory concentration (IC50).
B-Cell Receptor (BCR) Signaling Inhibition Assay
Objective: To assess the functional inhibition of the BCR pathway in primary cells.
Methodology:
-
Primary CLL B-cells are isolated from patient samples by negative selection[13].
-
Cells are pre-incubated with varying concentrations of the BTK inhibitor (e.g., LP-168) for a specified time (e.g., 2 hours)[13].
-
BCR signaling is stimulated using an anti-IgM antibody.
-
Cells are lysed, and protein extracts are collected.
-
Western blotting is performed to detect the phosphorylation status of BTK (p-BTK) and its downstream target PLCγ2 (p-PLCγ2)[13].
-
The reduction in phosphorylation levels indicates the inhibitory activity of the compound on the BCR signaling pathway[13].
Cell Viability and Cytotoxicity Assay
Objective: To measure the effect of the compound on the viability of cancer cells.
Methodology:
-
Primary CLL cells are cultured alone or in a co-culture system with stromal cells (e.g., HS-5) to mimic the tumor microenvironment[13].
-
Cells are treated with a range of concentrations of the BTK inhibitor for a specified duration (e.g., 48 hours)[13].
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo, which measures ATP levels.
-
The results are used to calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
Caption: A generalized workflow for the preclinical and clinical evaluation of a BTK inhibitor.
Conclusion
While "this compound" and LP-168 are distinct entities, the exploration of LP-168 provides valuable insights into the current state of BTK inhibitor development. LP-168 (Rocbrutinib) represents a significant advancement in the field, with its dual covalent and non-covalent binding mechanism offering a promising strategy to overcome resistance to existing therapies for B-cell malignancies[12]. The robust preclinical and emerging clinical data underscore its potential as a highly selective and effective therapeutic agent. Further research and ongoing clinical trials will continue to define its role in the evolving treatment landscape for cancers such as CLL and MCL.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. youtube.com [youtube.com]
- 4. Paper: LP-168 (Rocbrutinib), a Novel Covalent and Non-Covalent Next-Generation Inhibitor of Bruton’s Tyrosine Kinase: Updates on the Phase 1 Trial and Initial Results of the CLL Gatekeeper Mutation Cohort [ash.confex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. Paper: Safety and Efficacy Results from the Phase I Study of a Novel Dual Covalent and Non-Covalent Next Generation Inhibitor of Bruton’s Tyrosine Kinase LP-168 in Patients with Relapsed/Refractory Mantle Cell Lymphoma [ash.confex.com]
- 8. onclive.com [onclive.com]
- 9. cllsociety.org [cllsociety.org]
- 10. cllsociety.org [cllsociety.org]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Effects of Paclitaxel in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a significant focus on combination therapies that can enhance efficacy, overcome resistance, and minimize toxicity. Paclitaxel, a potent antimicrotubule agent, is a cornerstone of many chemotherapeutic regimens. Its effectiveness is often amplified when used in synergy with other anticancer drugs. This guide provides an objective comparison of Paclitaxel's synergistic effects with various anticancer agents, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and drug development.
Quantitative Analysis of Synergistic Interactions
The synergistic effect of drug combinations can be quantified using the Combination Index (CI), calculated based on the median-effect principle. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism. The following table summarizes the synergistic effects of Paclitaxel with other anticancer drugs in various cancer cell lines.
| Combination | Cancer Type | Cell Line | Key Findings | Combination Index (CI) | Reference(s) |
| Paclitaxel + Cisplatin | Ovarian Cancer | 2008 | Highly synergistic when Paclitaxel is administered before Cisplatin. | CI < 0.5 (Synergistic) | [1] |
| Paclitaxel + Doxorubicin | Breast Cancer | BRC-230 | Sequential treatment with Doxorubicin followed by Paclitaxel resulted in a clear synergistic effect. | Synergistic (CI values not explicitly stated) | [2] |
| Breast Cancer | MCF-7 | The combination of Doxorubicin and Paclitaxel showed an additive effect. | Additive (CI values not explicitly stated) | [2] | |
| Paclitaxel + Gemcitabine | Pancreatic Cancer | N/A (Clinical Trial) | Combination of nab-paclitaxel and gemcitabine significantly improved overall survival compared to gemcitabine alone. | Synergistic (Inferred from clinical outcomes) | [3] |
Mechanisms of Synergistic Action
The enhanced anticancer effect of Paclitaxel in combination therapies stems from the complementary mechanisms of action of the partner drugs, often targeting different phases of the cell cycle or distinct signaling pathways.
Paclitaxel and Cisplatin: The synergy between Paclitaxel and Cisplatin is highly schedule-dependent. Administering Paclitaxel prior to Cisplatin is crucial for the synergistic effect. Paclitaxel, by arresting cells in the G2/M phase of the cell cycle, is thought to sensitize them to the DNA-damaging effects of Cisplatin. This combination leads to enhanced apoptosis.[1] Recent studies also suggest the involvement of the caspase-3/GSDME pathway in inducing pyroptosis, a form of inflammatory cell death, further contributing to the antitumor effect.[4]
Paclitaxel and Doxorubicin: The synergistic interaction between Paclitaxel and Doxorubicin is also schedule-dependent. The sequence of Doxorubicin followed by Paclitaxel has been shown to be most effective.[2] This sequence leads to a G2/M phase block by Paclitaxel in cells previously damaged by Doxorubicin, a topoisomerase II inhibitor, ultimately resulting in increased caspase-dependent apoptosis.[5]
Below is a diagram illustrating a generalized signaling pathway for the synergistic induction of apoptosis by Paclitaxel in combination with other agents.
Caption: Generalized signaling pathway of synergistic apoptosis.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Paclitaxel, the partner drug, and their combination for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The Combination Index (CI) can be calculated using software like CompuSyn based on the dose-response curves of the individual drugs and their combination.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the drug combinations as described for the cell viability assay. After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the drug combination.
Western Blotting for Apoptosis Markers
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with the drug combinations, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to compare the expression levels between different treatment groups.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the synergistic effects of anticancer drug combinations.
Caption: Workflow for assessing anticancer drug synergy.
This guide provides a foundational understanding of the synergistic effects of Paclitaxel with other anticancer agents. The presented data and protocols are intended to facilitate further research and the development of more effective combination therapies for cancer.
References
- 1. Cisplatin inhibits paclitaxel-induced apoptosis in cisplatin-resistant ovarian cancer cell lines: possible explanation for failure of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 4. Chemotherapeutic paclitaxel and cisplatin differentially induce pyroptosis in A549 lung cancer cells via caspase-3/GSDME activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Addition of 5-fluorouracil to doxorubicin-paclitaxel sequence increases caspase-dependent apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Anticancer Agent ABM-168's Therapeutic Window: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical in vivo validation of ABM-168, a novel, brain-penetrant MEK inhibitor, with other established MEK inhibitors. The focus is on the therapeutic window, assessed through efficacy and toxicity data from various preclinical models.
Introduction to ABM-168
ABM-168 is a novel, orally bioavailable, small-molecule, allosteric inhibitor of MEK1/2, a critical component of the MAPK signaling pathway.[1] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a key driver in many human cancers.[2][3] A distinguishing feature of ABM-168 is its high water solubility, cell permeability, and significant brain penetration, making it a promising candidate for treating primary brain tumors and brain metastases.[1][4] Preclinical studies have demonstrated its potent anti-tumor activity in a range of cancer models, leading to the submission of an Investigational New Drug (IND) application in the third quarter of 2022.[1][5]
Comparative In Vivo Efficacy
The anti-tumor activity of ABM-168 has been evaluated in multiple xenograft models, demonstrating significant tumor growth inhibition. This section compares the in vivo efficacy of ABM-168 with the established MEK inhibitors, Trametinib and Selumetinib.
| Agent | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| ABM-168 | A375-luc Intracardiac Melanoma Metastasis | 2 mg/kg, PO, BID | 95.5% decrease in Bioluminescence Imaging (BLI) on Day 28 | Comparable activity to a highly BBB-permeable BRAF inhibitor (ABM-1310).[1] |
| ABM-168 | LN229 Glioblastoma Orthotopic | 5-10 mg/kg, PO, QD | 68% decrease in BLI in the brain on Day 49 | Demonstrates significant activity in an intracranial tumor model.[1] |
| Trametinib | 786-0-R Sunitinib-Refractory Renal Cell Carcinoma Xenograft | Not Specified | Significant tumor growth suppression (more effective in combination with sunitinib) | Potent antiangiogenic activity.[6] |
| Selumetinib | Ras-mutant cell line xenografts | 10-100 mg/kg, PO, BID | Dose-dependent tumor growth inhibition | Efficacy correlates with inhibition of ERK1/2 phosphorylation.[7] |
Note: Direct comparison is challenging due to variations in experimental models and methodologies. The data presented is based on available preclinical findings.
In Vivo Toxicity and Therapeutic Window
The therapeutic window, the dose range that is effective without causing unacceptable toxicity, is a critical parameter for any new anticancer agent.[8][9] Preclinical toxicity studies for ABM-168 have been completed, including single-dose, seven-day repeat-dose non-GLP studies, and four-week GLP toxicity studies in rats and beagle dogs.[1]
| Agent | Study Type | Animal Model | Key Toxicity Findings | Therapeutic Window Assessment |
| ABM-168 | Single-dose, 7-day repeat dose (non-GLP), 4-week (GLP) | Sprague-Dawley Rats, Beagle Dogs | Data not publicly available, but supportive of IND submission.[1] | Favorable preclinical safety profile suggested by advancement to clinical trials.[4][10] |
| Trametinib | Preclinical and Clinical | Mice, Humans | Dermatologic (rash), gastrointestinal, and ocular toxicities are common.[11][12] | Narrow therapeutic window, often managed by dose adjustments and supportive care.[9] |
| Selumetinib | Preclinical and Clinical | Mice, Humans | Most common adverse effects are dermatologic (rash), gastrointestinal toxicities, and fatigue. Cardiovascular and ocular toxicities are less frequent but can be severe. | Generally tolerated and manageable side effect profile, supporting its use in specific patient populations.[13] |
Signaling Pathway and Experimental Workflow
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15] In many cancers, mutations in upstream components like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2] MEK1/2 are central kinases in this pathway, making them attractive targets for therapeutic intervention.[3][16]
Caption: The MAPK signaling pathway and the inhibitory action of ABM-168 on MEK1/2.
In Vivo Xenograft Study Workflow
The evaluation of anti-cancer agents in vivo typically follows a standardized workflow, from cell culture to data analysis.[17][18] Patient-derived xenograft (PDX) models are increasingly used as they better recapitulate the heterogeneity of human tumors.[19]
Caption: A generalized workflow for an in vivo subcutaneous xenograft study.
Experimental Protocols
Subcutaneous Xenograft Model for Efficacy Studies
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma, LN229 glioblastoma) are cultured in appropriate media and conditions.[18]
-
Animal Model: 6-8 week old immunocompromised mice (e.g., BALB/c nude or NSG) are used.[18][19]
-
Cell Implantation: A suspension of 1-5 x 10^6 cancer cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.[17][20]
-
Tumor Monitoring: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (Width^2 x Length) / 2.[17][19]
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. The investigational drug (e.g., ABM-168), comparators, and vehicle are administered according to the specified dosing regimen (e.g., orally, daily).[6]
-
Data Collection: Tumor volumes and body weights are measured at regular intervals. Animal health is monitored daily.[6]
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point. Tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).[20]
Toxicity Studies
-
Animal Model: Healthy rodents (e.g., Sprague-Dawley rats) and non-rodents (e.g., beagle dogs) are used for GLP toxicity studies.[1]
-
Dose Administration: The drug is administered at multiple dose levels, including a vehicle control, for a specified duration (e.g., 7-day repeat dose, 4-week).[1]
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Body weight and food consumption are monitored regularly.
-
Hematology and Clinical Chemistry: Blood samples are collected at specified time points for analysis of hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are collected, weighed, and examined for gross and microscopic pathological changes.
Conclusion
The preclinical data for ABM-168 demonstrates a promising anti-cancer agent with potent in vivo efficacy, particularly in intracranial tumor models, a key differentiator from many currently approved MEK inhibitors.[4][21] While detailed quantitative toxicity data is not yet publicly available, the successful IND submission and initiation of Phase 1 clinical trials suggest a manageable safety profile.[5][10] Further clinical investigation will be crucial to fully define the therapeutic window of ABM-168 and its potential to address the unmet medical need in patients with brain tumors and brain metastases.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABM Therapeutics receives IND approval by FDA for MEK inhibitor ABM-168 [vivabioinnovator.com]
- 5. News - ABM-168 - LARVOL VERI [veri.larvol.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating a therapeutic window for precision medicine by integrating genomic profiles and p53 network dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medsocservices.com [medsocservices.com]
- 10. ABM-News [abmtx.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 17. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. ABM-News [abmtx.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Anticancer Agent 168
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper disposal of Anticancer Agent 168, a DNA2 inhibitor used in cancer research.[1] Adherence to these procedures is critical to mitigate risks associated with this potent cytotoxic compound and to ensure the safety of all laboratory and support staff. This document outlines step-by-step protocols for waste segregation, handling, and ultimate disposal, aligning with general best practices for cytotoxic agents.
Immediate Safety Precautions and Hazard Communication
This compound is classified as a cytotoxic substance and should be handled with extreme caution.[2][3] Cytotoxic drugs are known to be potentially carcinogenic, mutagenic, and toxic for reproduction.[2][3] All personnel handling this agent must be thoroughly trained on its potential hazards and the procedures outlined in this document. The Safety Data Sheet (SDS) for this compound should be readily accessible to all users.
Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (powder, solution, or contaminated materials).
| PPE Component | Specification |
| Gloves | Double pair of chemotherapy-grade gloves (e.g., nitrile) |
| Gown | Disposable, impermeable, solid-front gown with long sleeves and tight-fitting cuffs |
| Eye Protection | Safety goggles or a face shield |
| Respiratory | A respirator may be required for handling powders or in case of spills |
Waste Segregation: A Critical First Step
Proper segregation of waste contaminated with this compound at the point of generation is paramount to prevent cross-contamination and ensure compliant disposal.[3] Use designated, clearly labeled, leak-proof, and puncture-resistant containers.
| Waste Category | Container Type | Labeling |
| Trace Contaminated Waste | Yellow, rigid, puncture-resistant container with a purple lid | "Cytotoxic Waste," "Chemotherapy Waste," Biohazard Symbol |
| Bulk Contaminated Waste | Black, rigid, leak-proof container | "Hazardous Waste," "Cytotoxic Waste," Biohazard Symbol |
| Contaminated Sharps | Yellow or red sharps container with a purple lid | "Cytotoxic Sharps," Biohazard Symbol |
Step-by-Step Disposal Procedures
Unused or Expired this compound (Bulk Waste)
-
Do not dispose of unused or expired this compound down the drain or in regular trash.
-
Place the original vial or container, along with any residual powder or solution, into a designated black hazardous waste container.[4]
-
Ensure the container is securely sealed.
-
Label the container with a hazardous waste tag, clearly identifying the contents as "this compound."
Contaminated Labware and Materials (Trace Waste)
This category includes items with minimal residual contamination, such as empty vials, flasks, pipettes, and absorbent pads.
-
Place all non-sharp, trace-contaminated items into a yellow cytotoxic waste bag within a rigid container with a purple lid.[2][3]
-
Do not overfill the bags or containers.
-
Once full, securely seal the bag and the outer container.
Contaminated Sharps
This includes needles, syringes, scalpels, and any other sharp instrument that has come into contact with this compound.
-
Immediately after use, dispose of contaminated sharps into a designated yellow or red sharps container with a purple lid.[2][5]
-
Do not recap, bend, or break needles.[6]
-
Ensure the sharps container is properly sealed when it is three-quarters full.
Contaminated Personal Protective Equipment (PPE)
-
Carefully remove PPE to avoid self-contamination.
-
Dispose of all used gowns, gloves, and other disposable PPE into a yellow cytotoxic waste bag.[7]
Spill Management
In the event of a spill, immediate and appropriate action is crucial. All laboratories working with this compound must have a readily accessible chemotherapy spill kit.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, personnel must wear full protective gear, including a respirator if the spill involves powder.
-
Contain the Spill: Use absorbent pads from the spill kit to cover and contain the spill, working from the outside in.
-
Clean the Area: Once the spill is absorbed, decontaminate the area with a suitable cleaning agent followed by water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste in the designated yellow containers.[8]
Final Disposal Pathway
All segregated and properly contained waste streams of this compound must be collected by a licensed hazardous waste disposal service. The final and required method of disposal for cytotoxic waste is high-temperature incineration .[2][9] This process ensures the complete destruction of the hazardous components.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 4. Chemotherapy Waste Disposal | Superb Medical Waste Disposal [superbmedicalwaste.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. web.uri.edu [web.uri.edu]
- 7. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 8. depts.washington.edu [depts.washington.edu]
- 9. The handling of antineoplastic drugs in a major cancer center - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Anticancer agent 168
Essential Safety Protocols for Handling Anticancer Agent 168
Disclaimer: "this compound" is understood to be a representative placeholder for a potent cytotoxic compound. The following guidelines are based on established best practices for handling hazardous drugs. Researchers must always consult the specific Safety Data Sheet (SDS) for any agent and adhere to their institution's environmental health and safety (EHS) protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling highly potent anticancer agents. Adherence to these protocols is critical to minimize occupational exposure and ensure a safe laboratory environment.
Core Safety Principle: Hierarchy of Controls
The primary goal is to minimize exposure through the hierarchy of controls: engineering controls, administrative controls, and finally, personal protective equipment (PPE).
-
Engineering Controls: The most effective control. All manipulations of this compound (e.g., weighing, reconstituting, aliquoting) must be performed inside a certified Containment Primary Engineering Control (C-PEC), such as a Class II Type B2 Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI). These cabinets should be externally vented.[1] The room housing the C-PEC, known as the Containment Secondary Engineering Control (C-SEC), must be externally vented, have a negative pressure relative to adjacent areas, and maintain at least 12 air changes per hour (ACPH).[1]
-
Administrative Controls: These include establishing written standard operating procedures (SOPs), clear signage for designated handling areas, and comprehensive training for all personnel.[2][3] Access to areas where the agent is handled should be restricted.
-
Personal Protective Equipment (PPE): PPE is the final barrier of protection and is mandatory for all handling activities. It does not replace the need for engineering or administrative controls.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE must be worn for all tasks involving this compound, including receiving, storage, preparation, administration, and disposal.[4][5]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required.[6][7] Gloves must be tested to the ASTM D6978 standard.[8][9][10][11] | Provides maximum barrier protection against permeation by cytotoxic drugs.[9] Standard medical gloves are not sufficient.[9] |
| The inner glove is worn under the gown cuff; the outer glove is worn over the cuff.[7] | Prevents skin exposure at the wrist. | |
| Change outer gloves every 30-60 minutes or immediately if torn, punctured, or contaminated.[6] | Maintains barrier integrity. | |
| Gowns | Disposable, solid-front gowns made of polyethylene-coated polypropylene or a similar laminate material.[7] Must be designated as chemotherapy-resistant. | Protects against splashes and contamination of personal clothing. Fabric lab coats are prohibited as they can absorb chemicals. |
| Eye/Face Protection | Full-face shield or safety goggles worn in combination with a fluid-resistant mask.[4] | Protects mucous membranes of the eyes, nose, and mouth from splashes and aerosols. |
| Respiratory Protection | An N95 respirator or higher is required when manipulating powders or if there is a risk of aerosolization outside of a C-PEC (e.g., during a large spill cleanup).[7] | Prevents inhalation of hazardous drug particles. |
| Shoe Covers | Two pairs of disposable shoe covers should be worn when entering the designated handling area and removed before exiting. | Prevents tracking of contamination out of the work area. |
Step-by-Step Handling and Disposal Plan
Receiving and Storage
-
Receiving: Personnel receiving shipments of this compound should wear a single pair of chemotherapy gloves.[7] Packages should be visually inspected for any signs of damage or leakage in a neutral or negative pressure area.[12]
-
Storage: Store the agent in a clearly labeled, sealed, and unbreakable secondary container. It must be stored separately from other drugs in a designated area with restricted access, such as a negative pressure room.[1][13]
Preparation and Handling (inside a BSC/CACI)
-
Prepare the Work Surface: Before starting, decontaminate the interior of the BSC. Line the work surface with a disposable, plastic-backed absorbent pad.[6]
-
Don PPE: Follow the correct donning sequence as illustrated in the workflow diagram below.
-
Perform Manipulations: Handle all open containers of the agent within the BSC. Use Luer-Lok syringes and needles to prevent accidental disconnection.[6] Avoid generating aerosols. For powders, use wet gauze to collect any stray particles.[14]
-
Decontaminate Items: Before removing items from the BSC, wipe the exterior of all containers and equipment with a suitable decontamination solution.
-
Doff PPE: Remove PPE in the correct order to prevent self-contamination, as shown in the workflow diagram. Outer gloves and gown are removed before exiting the C-SEC.
Spill Management
Immediate and correct response is crucial. Spill kits must be readily accessible in all areas where the agent is handled.[14][15][16]
| Spill Management Protocol |
| Minor Spill (<5 mL or 5 g inside a BSC) |
| 1. Contain: Cover the spill with an absorbent pad. |
| 2. Clean: Wearing full PPE, clean the area twice with a detergent solution, followed by a rinse with 70% isopropyl alcohol.[14] |
| 3. Dispose: Place all cleanup materials into a cytotoxic waste bag inside the BSC. |
| Major Spill (>5 mL or 5 g or any spill outside a BSC) |
| 1. Alert & Secure: Alert others and secure the area to prevent entry.[14][17] |
| 2. Don PPE: Put on full PPE, including an N95 respirator. |
| 3. Contain: Gently cover liquid spills with absorbent pads or powder spills with damp cloths to avoid raising dust.[14] |
| 4. Clean: Working from the outside in, clean the area twice with a detergent solution, followed by a final rinse.[14] |
| 5. Dispose: Place all contaminated materials in a designated cytotoxic waste container. |
| 6. Report: Report the incident to the institutional EHS department.[15] |
Waste Disposal
All waste contaminated with this compound is considered hazardous. Segregation is critical.[13][18][19]
| Waste Type | Disposal Container and Procedure |
| Trace-Contaminated Solids | Yellow Container: Place used gloves, gowns, absorbent pads, and empty vials/syringes (containing less than 3% of the original volume) into a yellow, sealed, and labeled "Trace Chemotherapy Waste" container for incineration.[19] |
| Bulk-Contaminated Waste | Black Container: Place any waste containing more than 3% of the drug, such as partially used vials or grossly contaminated materials, into a black, sealed, and labeled "Bulk Hazardous Waste" container.[6][19] |
| Contaminated Sharps | Yellow Sharps Container: Place all needles, syringes, and other sharps directly into a yellow, puncture-proof, and leak-proof sharps container labeled "Chemotherapeutic Waste".[18] Do not recap needles.[6] |
Visual Workflow Guides
The following diagrams illustrate critical safety workflows.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
Caption: Waste segregation and disposal pathway for cytotoxic materials.
References
- 1. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pogo.ca [pogo.ca]
- 6. web.uri.edu [web.uri.edu]
- 7. aaha.org [aaha.org]
- 8. store.astm.org [store.astm.org]
- 9. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. mdsassociates.com [mdsassociates.com]
- 12. ashp.org [ashp.org]
- 13. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 14. dvm360.com [dvm360.com]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 16. england.nhs.uk [england.nhs.uk]
- 17. policy.nshealth.ca [policy.nshealth.ca]
- 18. safety.pitt.edu [safety.pitt.edu]
- 19. danielshealth.com [danielshealth.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
